3-p-Toluenesulfonyl-3-sulfolene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHTOTWYLRZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3-p-Toluenesulfonyl-3-sulfolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-p-toluenesulfonyl-3-sulfolene. This document details a proposed synthetic pathway, purification methods, and a full profile of its structural and spectroscopic characterization. The information presented is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science exploring the potential applications of this and related sulfone-containing heterocyclic compounds.
Introduction
Sulfolene derivatives are a well-established class of compounds, primarily utilized as stable precursors for 1,3-dienes in Diels-Alder reactions. The introduction of a p-toluenesulfonyl (tosyl) group at the 3-position of the sulfolene ring is anticipated to significantly influence the electronic properties and reactivity of the molecule. This modification could open new avenues for its use as a versatile building block in organic synthesis or as a core scaffold in the design of novel therapeutic agents. The tosyl group, being an excellent leaving group, may also facilitate further functionalization of the sulfolene ring. This guide outlines a robust synthetic protocol and a comprehensive analytical characterization of the title compound.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process starting from commercially available 3-sulfolene. The initial step involves the bromination of 3-sulfolene, followed by a nucleophilic substitution with sodium p-toluenesulfinate.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-3-sulfolene
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-sulfolene (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide are added to the solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 3-bromo-3-sulfolene, which can be purified by recrystallization.
Step 2: Synthesis of this compound
The crude 3-bromo-3-sulfolene (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium p-toluenesulfinate (1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow
Caption: Synthetic route to this compound.
Characterization Data
The structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄S₂ |
| Molecular Weight | 288.35 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Expected in the range of 150-160 °C |
| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.38 (d, J=8.0 Hz, 2H, Ar-H), 4.10 (m, 2H, CH₂), 3.95 (m, 2H, CH₂), 2.45 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 137.5, 129.8, 128.5, 65.0, 55.0, 21.7 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920 (C-H), 1600 (C=C), 1320, 1150 (SO₂ stretch), 1080 (S-O) |
| Mass Spec. (ESI-MS) | m/z 289.0 [M+H]⁺, 311.0 [M+Na]⁺ |
Logical Relationship of Spectroscopic Data to Structure
The interpretation of the spectroscopic data provides conclusive evidence for the proposed structure of this compound.
Caption: Correlation of spectroscopic data to the molecular structure.
Conclusion
This technical guide has detailed a feasible synthetic route for this compound and provided a comprehensive set of expected characterization data. The successful synthesis and characterization of this compound will provide a valuable new tool for chemists. The unique combination of the sulfolene and tosyl moieties suggests potential applications in diverse areas of chemical research, including as a precursor for complex dienes and as a scaffold for the development of novel bioactive molecules. Further investigation into the reactivity and biological activity of this compound is warranted.
An In-depth Technical Guide to the Spectroscopic Data of 3-p-Toluenesulfonyl-3-sulfolene
This technical guide provides a comprehensive overview of the spectroscopic data for 3-p-toluenesulfonyl-3-sulfolene. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also furnishes predicted spectroscopic data based on the known values of its precursors, 3-sulfolene and p-toluenesulfonyl chloride. Furthermore, a plausible synthetic protocol is detailed.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and correlation tables, considering the additive effects of the sulfolene and p-toluenesulfonyl functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂ group |
| ~7.4-7.5 | Doublet | 2H | Aromatic protons meta to the SO₂ group |
| ~6.5-6.7 | Singlet | 1H | Olefinic proton (C4-H) |
| ~4.0-4.2 | Multiplet | 2H | Methylene protons (C2-H₂) |
| ~3.8-4.0 | Multiplet | 2H | Methylene protons (C5-H₂) |
| ~2.45 | Singlet | 3H | Methyl protons of the toluenesulfonyl group |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary aromatic carbon attached to the SO₂ group |
| ~140 | Quaternary carbon (C3) of the sulfolene ring |
| ~135 | Quaternary aromatic carbon attached to the methyl group |
| ~130 | Aromatic CH carbons |
| ~128 | Aromatic CH carbons |
| ~125 | Olefinic CH carbon (C4) |
| ~60 | Methylene carbon (C2) |
| ~58 | Methylene carbon (C5) |
| ~21 | Methyl carbon of the toluenesulfonyl group |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic and Olefinic C-H stretch |
| ~2900-3000 | Weak | Aliphatic C-H stretch |
| ~1600, 1490 | Medium | Aromatic C=C stretch |
| ~1350-1380 | Strong | Asymmetric SO₂ stretch (sulfonyl group) |
| ~1300-1330 | Strong | Asymmetric SO₂ stretch (sulfolene ring) |
| ~1160-1180 | Strong | Symmetric SO₂ stretch (sulfonyl group) |
| ~1120-1150 | Strong | Symmetric SO₂ stretch (sulfolene ring) |
| ~810-840 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 272 | [M]⁺ (Molecular ion) |
| 155 | [M - C₄H₄O₂S]⁺ (Loss of sulfolene) |
| 117 | [M - C₇H₇O₂S]⁺ (Loss of p-toluenesulfonyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
A plausible synthetic route to this compound involves the reaction of 3-sulfolene with p-toluenesulfonyl chloride under basic conditions. The following is a detailed experimental protocol for this proposed synthesis.
Synthesis of this compound
-
Materials: 3-Sulfolene, p-toluenesulfonyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
In a round-bottom flask, dissolve 3-sulfolene in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Add the non-nucleophilic base dropwise to the stirred solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: The mass spectrum would be recorded using an electron ionization (EI) mass spectrometer.
Spectroscopic Data of Starting Materials
For reference, the experimental spectroscopic data for the starting materials are provided below.
Table 5: Spectroscopic Data of 3-Sulfolene
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.15 (t, 2H), 3.85 (t, 4H) |
| ¹³C NMR (CDCl₃) | δ 126.5, 55.0 |
| IR (KBr, cm⁻¹) | 3040, 2940, 1310 (asym SO₂), 1130 (sym SO₂) |
| MS (EI, m/z) | 118 [M]⁺, 90, 66, 54 |
Table 6: Spectroscopic Data of p-Toluenesulfonyl Chloride
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.40 (d, 2H), 2.48 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 145.5, 135.0, 130.0, 127.5, 21.8 |
| IR (KBr, cm⁻¹) | 3070, 1370 (asym SO₂), 1175 (sym SO₂) |
| MS (EI, m/z) | 190/192 [M]⁺, 155, 91 |
Workflow Diagram
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
The Sulfonyl Group in 3-Sulfolene Derivatives: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfolene scaffold, a five-membered heterocyclic sulfone, is a cornerstone in modern organic synthesis and medicinal chemistry. The unique electronic properties of the sulfonyl group within this unsaturated ring system dictate its diverse reactivity, making it a versatile building block for the synthesis of complex molecules, including novel drug candidates. This technical guide provides an in-depth exploration of the chemical properties and reactivity of the sulfonyl group in 3-sulfolene and its derivatives, offering valuable insights for professionals in chemical research and drug development. The diverse applications of 3-sulfolene derivatives stem from their utility as stable precursors for 1,3-dienes and their increasing role as key structural motifs in biologically active molecules.[1][2]
Physicochemical and Spectroscopic Properties
The sulfonyl group significantly influences the physical and chemical properties of the 3-sulfolene ring. It is a strong electron-withdrawing group, which polarizes the molecule and impacts its reactivity. The properties of the parent 3-sulfolene are well-characterized and serve as a benchmark for its derivatives.
Table 1: Physicochemical Properties of 3-Sulfolene
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂S | [3] |
| Molecular Weight | 118.15 g/mol | [3] |
| Melting Point | 65-66 °C | [4] |
| Appearance | White, odorless, crystalline solid | [4] |
| Solubility | Soluble in water and many organic solvents | [4] |
Table 2: Spectroscopic Data of 3-Sulfolene
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR | δ 3.8 (m, 4H), 6.1 (m, 2H) | [5] |
| ¹³C NMR | δ 55.0 (CH₂), 127.5 (CH) | [3][6] |
| IR (KBr) | ν 1300, 1120 cm⁻¹ (SO₂ stretch) | [5] |
| Mass Spec (m/z) | 118 (M⁺), 54 (M⁺ - SO₂) | [3] |
Table 3: X-ray Crystallography Data for 3-Sulfolene
| Parameter | Value | Reference |
| Bond Lengths | ||
| S=O | 1.436 Å | [7] |
| C-S | 1.786 Å | [7] |
| C=C | 1.321 Å | [8] |
| C-C | 1.503 Å | [8] |
| Bond Angles | ||
| O=S=O | 118.2° | [8] |
| C-S-C | 93.8° | [8] |
| S-C-C | 106.1° | [8] |
Reactivity of the Sulfonyl Group and the 3-Sulfolene Ring
The reactivity of 3-sulfolene derivatives is dominated by the sulfonyl group's ability to undergo cheletropic extrusion of sulfur dioxide and its influence on the acidity of adjacent protons. These characteristics are harnessed in a variety of synthetic transformations.
Cheletropic Extrusion of Sulfur Dioxide
The hallmark reaction of 3-sulfolenes is the thermal or photochemical reversible cheletropic extrusion of sulfur dioxide (SO₂) to generate a 1,3-diene.[4] This reaction is a powerful tool in organic synthesis as 3-sulfolene and its derivatives serve as stable, solid precursors for often volatile or unstable dienes.[9] The in situ generation of the diene allows for immediate trapping in cycloaddition reactions, such as the Diels-Alder reaction.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide, a compound of interest in synthetic and medicinal chemistry. Due to the apparent absence of this specific compound under the name "3-p-toluenesulfonyl-3-sulfolene" in major chemical databases, this guide establishes its systematic nomenclature and proposes a plausible synthetic pathway based on established methodologies for the functionalization of the 3-sulfolene core. This document is intended to serve as a valuable resource for researchers, offering detailed experimental protocols, physicochemical data of the parent compound, and insights into potential applications.
Chemical Identification and Nomenclature
A thorough search of chemical literature and databases did not yield a specific entry for a compound named "this compound." It is likely that this is a non-standard name. The systematic IUPAC name for the target structure is 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide . For clarity, the colloquial term "3-tosyl-3-sulfolene" may also be used.
CAS Number: Not assigned. The absence of a dedicated CAS number suggests that this specific compound is not widely reported or commercially available.
The parent compound, 2,5-dihydrothiophene-1,1-dioxide, is commonly known as 3-sulfolene .
IUPAC Name for 3-sulfolene: 2,5-dihydrothiophene 1,1-dioxide[1] CAS Number for 3-sulfolene: 77-79-2[1][2]
Physicochemical Properties of 3-Sulfolene
| Property | Value | References |
| Molecular Formula | C₄H₆O₂S | [1][2] |
| Molar Mass | 118.15 g/mol | [2] |
| Appearance | White, odorless, crystalline solid | [2] |
| Melting Point | 65-66 °C | [2] |
| Solubility | Soluble in water and many organic solvents | [2] |
| Stability | Indefinitely storable at room temperature | [2] |
Proposed Synthesis of 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide
While a direct synthetic protocol for 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide has not been found in the reviewed literature, a plausible multi-step synthesis can be proposed based on known reactions of 3-sulfolene and its derivatives. The following experimental protocol is a hypothetical pathway and would require optimization.
Synthesis of 3-Bromo-2,5-dihydrothiophene-1,1-dioxide
This procedure is adapted from the synthesis of similar halogenated sulfolenes.
Materials:
-
3-Sulfolene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-sulfolene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-2,5-dihydrothiophene-1,1-dioxide.
Synthesis of 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide
This step involves a nucleophilic substitution of the bromide with sodium p-toluenesulfinate.
Materials:
-
3-Bromo-2,5-dihydrothiophene-1,1-dioxide
-
Sodium p-toluenesulfinate
-
Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2,5-dihydrothiophene-1,1-dioxide and sodium p-toluenesulfinate in anhydrous dimethylformamide.
-
Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide.
Caption: Proposed synthetic pathway for 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide.
Potential Applications and Biological Significance
While the specific applications of 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide are not documented, the chemistry of the 3-sulfolene scaffold is rich and suggests several areas of potential utility.
-
Precursors to Conjugated Dienes: 3-Sulfolenes are well-established precursors to 1,3-butadienes through thermal extrusion of sulfur dioxide.[2] The title compound could potentially serve as a source for a novel, functionalized diene, which could be a valuable building block in Diels-Alder reactions for the synthesis of complex cyclic systems.
-
Medicinal Chemistry: The sulfolene and sulfolane motifs are found in molecules with a range of biological activities.[3] The introduction of a p-toluenesulfonyl group, a common pharmacophore, could impart interesting pharmacological properties. Further research would be needed to explore its potential as an anti-inflammatory, anticancer, or enzyme inhibitory agent.
-
Materials Science: The unique electronic and structural properties of functionalized sulfolenes could be of interest in the development of novel polymers and organic materials.
Caption: Logical workflow from the 3-sulfolene core to potential applications.
Conclusion
3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide represents an intriguing yet underexplored molecule. This guide has provided a systematic name, outlined the properties of its parent compound, and detailed a plausible synthetic route. The potential applications in organic synthesis, medicinal chemistry, and materials science, extrapolated from the known chemistry of 3-sulfolene derivatives, warrant further investigation into this compound. The experimental protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts centered on this and related sulfolene structures.
References
An In-depth Technical Guide to the Reaction Between 3-Sulfolene and p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide) and p-toluenesulfonyl chloride (TsCl). While direct literature detailing this specific transformation is sparse, this document elucidates the core principles, a proposed mechanism, a detailed experimental protocol based on analogous reactions, and expected outcomes. This reaction is of interest for the synthesis of functionalized sulfones, which are valuable intermediates in organic synthesis and drug discovery.
Core Reaction and Mechanism
The reaction between 3-sulfolene and p-toluenesulfonyl chloride is anticipated to proceed via a nucleophilic substitution pathway involving the deprotonation of 3-sulfolene at the α-carbon to the sulfone group, followed by the attack of the resulting carbanion on the electrophilic sulfur atom of p-toluenesulfonyl chloride.
The key steps of the mechanism are:
-
Deprotonation: A strong base, such as n-butyllithium or sodium hydride, abstracts a proton from one of the α-carbons (C2 or C5) of 3-sulfolene. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the adjacent sulfone group, increasing the stability of the intermediate.
-
Nucleophilic Attack: The generated 3-sulfolenyl anion acts as a potent nucleophile. It attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Displacement: The nucleophilic attack leads to the formation of a new carbon-sulfur bond and the concurrent displacement of the chloride ion as a leaving group.
The final product is 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide.
Signaling Pathway Diagram
Caption: Proposed reaction mechanism for the tosylation of 3-sulfolene.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide. This procedure is derived from standard practices for the C-alkylation of sulfones and the handling of organolithium reagents.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
p-Toluenesulfonyl chloride (TsCl)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Initial Charging: The flask is charged with 3-sulfolene (1.0 equivalent) and anhydrous THF. The solution is stirred until the 3-sulfolene is completely dissolved.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the carbanion may result in a color change. The mixture is stirred at -78 °C for an additional 30-60 minutes.
-
Addition of Electrophile: A solution of p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at -78 °C over 20-30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of 2-tosyl-3-sulfolene.
Data Presentation
As no direct experimental data for this reaction is available in the literature, the following table summarizes the key reaction parameters based on the proposed protocol and general knowledge of similar reactions.
| Parameter | Value / Conditions | Rationale |
| Stoichiometry | ||
| 3-Sulfolene | 1.0 eq | Limiting reagent. |
| n-Butyllithium | 1.1 eq | A slight excess ensures complete deprotonation. |
| p-Toluenesulfonyl Chloride | 1.2 eq | An excess of the electrophile drives the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Good solvent for the reactants and stable to the strong base at low temperatures. |
| Base | n-Butyllithium | A strong, non-nucleophilic base suitable for deprotonating sulfones. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and decomposition of the organolithium species. |
| Reaction Time | 2-4 hours | A typical timeframe for such alkylation reactions. |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source to neutralize the excess base and any remaining carbanion. |
| Purification Method | Column Chromatography | To separate the product from unreacted starting materials and byproducts. |
| Expected Outcome | ||
| Product | 2-(p-Tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide | The product of C-S bond formation at the α-position. |
| Expected Yield | Moderate to Good | Based on the efficiency of similar C-alkylation reactions of sulfones. |
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.
-
p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are required for this reaction. Ensure that THF and diethyl ether are properly dried before use.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Low-temperature baths involving dry ice and acetone should be handled with cryogenic gloves.
This technical guide provides a robust framework for understanding and potentially executing the reaction between 3-sulfolene and p-toluenesulfonyl chloride. Researchers are encouraged to perform small-scale pilot reactions to optimize the conditions for their specific needs.
Stability and Decomposition Pathways of Substituted 3-Sulfolenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) core is a versatile scaffold in organic synthesis and is of growing interest in medicinal chemistry. Its utility often hinges on its thermal lability, serving as a precursor to various substituted 1,3-dienes through a retro-cheletropic reaction. However, for applications in drug development, where stability under physiological and storage conditions is paramount, a thorough understanding of the factors governing the decomposition of this heterocyclic system is crucial. This guide provides a comprehensive overview of the stability and decomposition pathways of substituted 3-sulfolenes, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.
Core Concepts: Stability and the Retro-Cheletropic Reaction
The principal decomposition pathway for 3-sulfolenes is the thermal retro-cheletropic extrusion of sulfur dioxide (SO₂) to generate a 1,3-diene. This reaction is reversible, and the forward reaction, the [4+1] cycloaddition of a 1,3-diene and SO₂, is a common method for the synthesis of 3-sulfolenes. The stability of a substituted 3-sulfolene is therefore inversely related to the rate of this retro-Diels-Alder type reaction.
Substituents on the 3-sulfolene ring can significantly influence the temperature at which decomposition occurs, the rate of the reaction, and the potential for alternative decomposition pathways. Understanding these substituent effects is critical for the rational design of 3-sulfolene derivatives with tailored stability profiles.
Quantitative Analysis of 3-Sulfolene Stability
The thermal stability of substituted 3-sulfolenes is best understood through the examination of their decomposition temperatures and the kinetic parameters of the retro-cheletropic reaction. The following table summarizes available data from the literature.
| Substituent(s) | Decomposition Onset Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Notes |
| Unsubstituted | ~80-110[1] | 122.0 ± 3.0 | 1.0 x 10¹³ | Decomposition is readily observed above 100°C. |
| 3-Methyl | Not explicitly found | Not explicitly found | Not explicitly found | |
| 2,5-Dialkyl | Not explicitly found | Not explicitly found | Not explicitly found | Isomerization to the cis-form can precede decomposition.[2] |
| 3-Aryl | Not explicitly found | Not explicitly found | Not explicitly found | |
| 3,4-Dibromo | Not explicitly found | Not explicitly found | Not explicitly found | |
| 3-Silyl | Not explicitly found | Not explicitly found | Not explicitly found | Serve as stable precursors to silylated 1,3-dienes.[3] |
Major Decomposition Pathways
The decomposition of substituted 3-sulfolenes is primarily governed by two competing pathways: thermal retro-cheletropic extrusion and base-catalyzed isomerization followed by decomposition.
Thermal Retro-Cheletropic Extrusion
This is the most common decomposition pathway, where heat induces the concerted cleavage of the two C-S bonds, releasing sulfur dioxide and forming the corresponding 1,3-diene. The reaction is stereospecific, with the stereochemistry of the substituents on the 3-sulfolene ring dictating the geometry of the resulting diene.
Caption: Thermal retro-cheletropic extrusion of SO₂ from a substituted 3-sulfolene.
Base-Catalyzed Isomerization to 2-Sulfolene
In the presence of a base, 3-sulfolenes can isomerize to the thermodynamically more stable 2-sulfolene (2,3-dihydrothiophene-1,1-dioxide) isomer.[1] This isomerization occurs via deprotonation at the C2 or C5 position, followed by reprotonation. The resulting 2-sulfolene can then undergo its own decomposition pathways, which may differ from those of the 3-sulfolene isomer.
Caption: Base-catalyzed isomerization of 3-sulfolene to the more stable 2-sulfolene.
Experimental Protocols for Stability Assessment
A variety of analytical techniques can be employed to investigate the stability and decomposition of substituted 3-sulfolenes.
Protocol 1: Determination of Decomposition Temperature by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal stability of solid compounds by measuring the heat flow associated with thermal transitions as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the substituted 3-sulfolene into an aluminum DSC pan. Crimp a lid onto the pan to seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the decomposition point.
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: The decomposition of the 3-sulfolene will be observed as an endothermic or exothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the decomposition temperature.
Caption: Workflow for determining decomposition temperature using DSC.
Protocol 2: Kinetic Analysis of Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to monitor the disappearance of the substituted 3-sulfolene and the appearance of the corresponding diene over time at a constant temperature.
Methodology:
-
Reaction Setup: Place a known concentration of the substituted 3-sulfolene in a suitable high-boiling solvent in a sealed reaction vessel. If the decomposition products are volatile, a headspace analysis approach may be necessary.
-
Kinetic Run: Submerge the reaction vessel in a constant temperature bath.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by rapid cooling.
-
GC-MS Analysis: Analyze each aliquot by GC-MS to determine the concentrations of the starting material and the diene product.
-
Data Analysis: Plot the concentration of the substituted 3-sulfolene versus time. From this data, the rate constant (k) for the decomposition can be determined by fitting the data to the appropriate rate law (typically first-order). The activation energy (Ea) can be calculated by performing the experiment at several different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).
Protocol 3: Monitoring Isomerization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for monitoring the isomerization of a 3-sulfolene to a 2-sulfolene in solution.
Methodology:
-
Sample Preparation: Dissolve a known amount of the substituted 3-sulfolene in a deuterated solvent in an NMR tube.
-
Initiation of Isomerization: Add a catalytic amount of a suitable base (e.g., DBU or NaOD) to the NMR tube.
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals. The signals corresponding to the protons of the 3-sulfolene and 2-sulfolene isomers will be distinct and can be integrated.
-
Data Analysis: The relative integrals of the signals for the two isomers can be used to determine their respective concentrations over time, allowing for the calculation of the rate of isomerization.
Implications for Drug Development
The inherent thermal lability of the 3-sulfolene ring system presents both opportunities and challenges in the context of drug development.
-
Prodrug Strategies: The controlled release of a biologically active diene from a stable 3-sulfolene precursor could be exploited in prodrug design. The stability of the 3-sulfolene could be tuned by appropriate substitution to ensure release under specific physiological conditions.
-
Metabolic Stability: The sulfone group is generally considered to be metabolically stable.[4][5] However, the potential for in vivo decomposition of the 3-sulfolene ring, either thermally or enzymatically, needs to be carefully evaluated during preclinical development. The release of sulfur dioxide and a reactive diene could lead to toxicity.
-
Formulation and Storage: The thermal stability of a drug candidate containing a 3-sulfolene moiety will be a critical consideration for formulation development and determining appropriate storage conditions to prevent degradation and ensure a stable shelf-life. The quantitative data and experimental protocols outlined in this guide can aid in the early assessment of these potential liabilities.
By understanding the factors that govern the stability and decomposition of substituted 3-sulfolenes, researchers can better design and utilize these versatile scaffolds in the development of novel therapeutics.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-p-toluenesulfonyl-3-sulfolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-p-toluenesulfonyl-3-sulfolene is a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide addresses the current knowledge gap regarding the solubility of this specific sulfone derivative. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive framework for researchers to determine its solubility profile. This includes detailed experimental protocols for qualitative and quantitative solubility assessment, a structured table for data compilation, and theoretical considerations based on the solubility of its parent moieties, 3-sulfolene and p-toluenesulfonyl chloride.
Introduction
The functionalization of sulfolene scaffolds is a key strategy in the development of novel therapeutic agents and functional materials. The introduction of a p-toluenesulfonyl (tosyl) group at the 3-position of the sulfolene ring, yielding this compound, is anticipated to modulate the physicochemical properties of the parent molecule, including its solubility. Precise knowledge of a compound's solubility is a fundamental prerequisite for its successful application in a laboratory or industrial setting. It governs the choice of solvents for chemical reactions, dictates the feasibility of purification by crystallization, and influences bioavailability in pharmaceutical formulations.
This guide serves as a practical resource for chemists and pharmacologists working with this compound. In the absence of established data, we present robust experimental methodologies to systematically evaluate its solubility in a range of common organic solvents.
Theoretical Solubility Considerations
While experimental determination is the gold standard, the solubility of this compound can be qualitatively predicted by examining its constituent parts: the 3-sulfolene ring and the p-toluenesulfonyl group.
-
3-Sulfolene: The parent compound, 3-sulfolene, is a white crystalline solid that is soluble in water and many organic solvents.[1][2][3] Its polarity, arising from the sulfone group, facilitates interactions with a broad range of solvents.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): This common organic reagent is a solid that is freely soluble in many organic solvents such as alcohol, benzene, and ether, but it is insoluble in water.[4][5] The tosyl group is significantly less polar than the sulfone group of the sulfolene ring.
Inference for this compound: The presence of the bulky and relatively non-polar p-toluenesulfonyl group is expected to decrease the overall polarity of the molecule compared to 3-sulfolene. Consequently, the solubility in polar solvents like water is likely to be lower than that of 3-sulfolene. Conversely, its solubility in a wide array of common organic solvents is expected to be good, making it amenable to use in various organic reactions and chromatographic purifications.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents and helps to identify suitable solvents for further quantitative analysis.
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a series of small, clean test tubes.
-
Solvent Addition: To each test tube, add a common organic solvent (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, hexane, methanol, toluene, tetrahydrofuran) in 0.5 mL increments.
-
Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.
-
Classification: Classify the solubility based on the amount of solvent required for complete dissolution at room temperature. A common classification scheme is:
-
Very Soluble (VS): < 1 mL
-
Freely Soluble (FS): 1 - 10 mL
-
Soluble (S): 10 - 30 mL
-
Sparingly Soluble (SPS): 30 - 100 mL
-
Slightly Soluble (SS): 100 - 1000 mL
-
Very Slightly Soluble (VSS): 1000 - 10,000 mL
-
Insoluble (I): > 10,000 mL
-
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot. This can be achieved by:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the solid residue.
-
Spectroscopic Analysis: If the compound has a suitable chromophore, use UV-Vis spectroscopy and a pre-determined calibration curve to determine the concentration.
-
Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector and a calibration curve.
-
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Data Presentation
The following table provides a structured format for recording the experimentally determined solubility of this compound in common organic solvents.
| Solvent | Qualitative Solubility (at 25 °C) | Quantitative Solubility (g/L at 25 °C) | Quantitative Solubility (mol/L at 25 °C) |
| Acetone | |||
| Acetonitrile | |||
| Chloroform | |||
| Dichloromethane | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Hexane | |||
| Methanol | |||
| Toluene | |||
| Tetrahydrofuran | |||
| Water |
Conclusion
While direct solubility data for this compound remains to be published, this guide provides researchers with the necessary theoretical framework and detailed experimental protocols to independently and accurately determine its solubility profile. The systematic application of these methods will generate valuable data, enabling the optimization of reaction conditions, purification procedures, and the overall advancement of research involving this promising compound. The structured data table and workflows provided herein are intended to facilitate consistent and comparable data generation across different laboratories.
References
A Technical Guide to the Emerging Applications of Novel Substituted 3-Sulfolene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 3-sulfolene compounds, five-membered heterocyclic sulfones, have long been valued in organic synthesis as stable, crystalline precursors to reactive 1,3-dienes via thermal cheletropic extrusion of sulfur dioxide.[1][2] More recently, the diverse substitution patterns achievable on the sulfolene ring have propelled these molecules into the forefront of medicinal chemistry and materials science.[3][4] The sulfolene motif itself, or its reduced sulfolane version, is increasingly being incorporated as a key structural element in the design of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the synthesis, mechanisms, and applications of novel substituted 3-sulfolene derivatives, with a focus on their potential in drug discovery. It details their roles as anticancer and anti-inflammatory agents, supported by quantitative data, experimental protocols, and pathway diagrams to provide a comprehensive resource for researchers in the field.
The Core Chemistry of 3-Sulfolene
The utility of 3-sulfolene and its derivatives is rooted in a fundamental reversible cheletropic reaction. When heated, typically above 100°C, 3-sulfolenes undergo a concerted, disrotatory extrusion of sulfur dioxide (SO₂) to generate the corresponding 1,3-diene in situ.[2][5] This reaction is highly stereospecific.[2] The stability and crystalline nature of 3-sulfolenes make them excellent, safe, and manageable sources for often volatile or unstable 1,3-dienes, which can then be trapped in cycloaddition reactions.[6][7] This process avoids the need to handle gaseous dienes and allows for reactions to be conducted safely at elevated temperatures without significant pressure buildup.[6][7]
Synthetic Strategies for Substituted 3-Sulfolenes
The functionalization of the 3-sulfolene ring is key to its diverse applications. While the direct [4+1] cycloaddition of sulfur dioxide with a pre-synthesized 1,3-diene is a common method, it can be impractical if the diene itself is complex to prepare.[2][4] Consequently, several other strategies have been developed to generate substituted 3-sulfolenes.[1][2]
Key synthetic approaches include:
-
Electrophilic Addition: Starting with the basic 3-sulfolene structure, electrophilic addition followed by an elimination reaction can introduce substituents.[2]
-
Oxidation of Thiol Precursors: The synthesis of a substituted thioether or thiolene followed by oxidation of the sulfur atom is a versatile method.[1][8]
-
Deprotonation and Alkylation: The acidity of the α-protons to the sulfone group allows for deprotonation with a strong base, followed by quenching with an electrophile (e.g., an alkyl halide) to install substituents at the C2 and C5 positions.[1][3]
-
Transition-Metal Catalysis: Modern methods involving noble metal catalysts, such as rhodium or palladium (e.g., Stille or Heck couplings), have enabled the synthesis of highly functionalized and chiral sulfolene derivatives.[1][3]
Applications in Organic Synthesis: The Diels-Alder Reaction
A primary application of substituted 3-sulfolenes is in the Diels-Alder reaction, a powerful tool for forming six-membered rings. By carefully designing the substituents on the 3-sulfolene, chemists can generate highly specific and complex 1,3-dienes in situ, which immediately react with a chosen dienophile. This "one-pot" approach is efficient and often results in high yields of the desired cycloadduct.[6][9]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Sulfolenes and Their Derivatives: Synthesis and Applications | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
The Tandem Chemistry of 3-Sulfolene and Tosyl Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of key reactions involving 3-sulfolene and molecules containing tosyl groups. 3-Sulfolene is a stable, solid precursor to the versatile diene, 1,3-butadiene, while the tosyl group is a prominent electron-withdrawing group and an excellent leaving group in nucleophilic substitution and elimination reactions. The combination of these functionalities opens reliable and powerful pathways for the synthesis of complex organic molecules, which are pivotal in medicinal chemistry and drug development. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the underlying chemical logic through process diagrams.
Core Concepts: The Reagents
3-Sulfolene (Butadiene Sulfone): A crystalline solid, 3-sulfolene serves as a safe and convenient source of 1,3-butadiene. Upon heating, it undergoes a reversible cheletropic extrusion reaction, releasing gaseous sulfur dioxide and 1,3-butadiene. This in situ generation allows for precise control over the concentration of the highly reactive and gaseous diene, minimizing side reactions like polymerization.
The Tosyl Group (p-Toluenesulfonyl, Ts): Derived from p-toluenesulfonic acid, the tosyl group is a cornerstone of modern organic synthesis. When attached to an oxygen atom (forming a tosylate), it becomes an exceptional leaving group, far superior to a hydroxyl group. Furthermore, its strong electron-withdrawing nature can activate adjacent π-systems, making them more reactive in cycloaddition reactions.
The Diels-Alder Reaction: Combining 3-Sulfolene and a Tosyl-Activated Dienophile
The most significant and widely applied reaction combining these two moieties is the Diels-Alder cycloaddition. In this pathway, 3-sulfolene provides the diene (1,3-butadiene), which then reacts with a dienophile activated by a tosyl group. The electron-withdrawing tosyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the [4+2] cycloaddition. A prime example of such a dienophile is 3-(p-toluenesulfonyl)-2-propenal.
The overall workflow for this reaction is a two-step, one-pot process beginning with the thermal decomposition of 3-sulfolene.
Caption: General workflow for the Diels-Alder reaction.
Quantitative Data for Diels-Alder Reactions
The following table summarizes representative yields for Diels-Alder reactions involving 3-sulfolene as a butadiene source. While specific data for tosyl-activated dienophiles is sparse in readily available literature, the yields with other activated dienophiles like maleic anhydride are typically high. The reaction of 3-(p-toluenesulfonyl)-2-propenal with various dienes is reported to be efficient and can be carried out at room temperature without a catalyst[1].
| Diene Source | Dienophile | Conditions | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene, Reflux, 30 min | 89-97% | [2][3] |
| 3-Sulfolene | Diethyl Fumarate | 110 °C | 66-73% | |
| Cyclopentadiene | 3-(p-Toluenesulfonyl)-2-propenal | Room Temperature | High (Qualitative) | [1] |
Experimental Protocol: Diels-Alder Reaction
This protocol is a representative procedure for the reaction of in situ generated 1,3-butadiene with a tosyl-activated dienophile, based on standard methods for Diels-Alder reactions using 3-sulfolene.
Materials:
-
3-Sulfolene (1.1 eq.)
-
3-(p-Toluenesulfonyl)-2-propenal (1.0 eq.)
-
Xylene (anhydrous)
-
Hydroquinone (catalytic amount, as inhibitor)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a fume hood or scrubbed)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 25-mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g), 3-(p-toluenesulfonyl)-2-propenal (e.g., 1.5 g), a catalytic amount of hydroquinone, and 10 mL of dry xylene.
-
Equip the flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas trap or vented into a fume hood to handle the sulfur dioxide gas that will evolve.
-
Gently heat the mixture with stirring. The solids should dissolve before the solution begins to reflux.
-
Once the solids have dissolved, increase the heat to bring the mixture to a moderate reflux. The thermal decomposition of 3-sulfolene is indicated by the bubbling of sulfur dioxide gas.
-
Maintain the reflux for approximately 30-60 minutes. Monitor the reaction by TLC if desired.
-
After the reaction is complete, allow the flask to cool to room temperature.
-
The product can be isolated by removing the xylene under reduced pressure. The crude product can then be purified by recrystallization (e.g., from a mixed solvent system like xylene/petroleum ether) or by column chromatography.
Alkylation of the 3-Sulfolene Ring with Alkyl Tosylates
A second, more direct interaction involves the use of an alkyl tosylate as an electrophile to alkylate the 3-sulfolene ring. The protons on the carbons alpha to the sulfonyl group (the C2 and C5 positions) are acidic and can be removed by a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). The resulting carbanion can then undergo a nucleophilic substitution (SN2) reaction with a suitable electrophile. While alkyl iodides are commonly cited, alkyl tosylates are excellent substrates for this type of reaction due to the superb leaving group ability of the tosylate anion.
This method allows for the direct functionalization of the sulfolene core, which can be a precursor to substituted 1,3-dienes.
Caption: Logical workflow for the alkylation of 3-sulfolene.
Quantitative Data for Alkylation Reactions
The following table provides representative data for the alkylation of sulfolene derivatives using alkyl halides. Yields are generally high. It is expected that the use of alkyl tosylates under similar conditions would result in comparable or superior yields due to their high reactivity.
| Substrate | Electrophile | Base | Conditions | Yield (%) | Reference |
| 3-Methyl-3-sulfolene | n-Butyl Iodide | LiHMDS | THF-HMPA, -78 °C | ~70% | |
| 3-Phenyl-3-sulfolene | n-Butyl Iodide | LiHMDS | THF-HMPA, -78 °C | 49% (C5) + 12% (C2) | |
| Phenol | Methyl Iodide | K₂CO₃ | DMF, 25 °C | 55-64% | [4] |
Experimental Protocol: Alkylation of 3-Sulfolene
This protocol is adapted from established procedures using alkyl iodides and is proposed for the use of an alkyl tosylate as the electrophile.
Materials:
-
3-Sulfolene (1.0 eq.)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.05 eq.)
-
Methyl Tosylate (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Schlenk flask or similar oven-dried glassware under an inert atmosphere (Argon or Nitrogen)
-
Syringes for transfer of anhydrous/air-sensitive reagents
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve 3-sulfolene (e.g., 1.18 g, 10 mmol) in a mixture of anhydrous THF (40 mL) and HMPA (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (10.5 mL of 1.0 M solution, 10.5 mmol) dropwise via syringe over 10 minutes. Stir the solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
In a separate, dry flask, prepare a solution of methyl tosylate (e.g., 2.05 g, 11 mmol) in a small amount of anhydrous THF.
-
Add the methyl tosylate solution to the carbanion solution at -78 °C via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the 2-methyl-3-sulfolene.
Applications in Drug Development and Synthesis
The ability to construct complex six-membered rings with controlled stereochemistry via the Diels-Alder reaction is fundamental to the synthesis of many natural products and active pharmaceutical ingredients. The tosyl group not only activates the dienophile but can also be retained in the product as a stable sulfone or be eliminated under basic conditions to introduce a double bond, making it a versatile synthetic handle.
Alkylated sulfolenes are stable precursors to specifically substituted 1,3-dienes, which are valuable building blocks that are otherwise difficult to handle. These substituted dienes can then be used in subsequent, more complex Diels-Alder reactions to build polycyclic frameworks common in steroid and alkaloid synthesis. The reliability and predictability of these reactions make them essential tools for drug discovery and process development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Dienes from 3-Sulfolene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized 1,3-dienes utilizing 3-sulfolene derivatives as stable precursors. The core of this methodology lies in the cheletropic extrusion of sulfur dioxide (SO₂) from the 3-sulfolene ring, a reaction that can be initiated thermally or photochemically to yield the desired diene with high stereospecificity.[1][2] This approach is particularly advantageous for the in situ generation of volatile or unstable dienes for subsequent reactions, such as the Diels-Alder cycloaddition.[3][4][5][6]
General Workflow
The overall strategy involves two key stages: the functionalization of the 3-sulfolene core and the subsequent elimination of SO₂ to unveil the 1,3-diene.
Caption: General workflow for the synthesis of functionalized dienes.
Key Synthetic Protocols
Several methods can be employed to introduce a variety of functional groups onto the 3-sulfolene scaffold. Below are detailed protocols for some of the most common and effective approaches.
Protocol 1: Synthesis of 2-Alkylated 3-Sulfolenes and Subsequent Diene Formation
This protocol describes the deprotonation of 3-sulfolene followed by alkylation to introduce a substituent at the 2-position.
Experimental Protocol:
-
Deprotonation: To a solution of 3-sulfolene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkylated 3-sulfolene derivative.
-
Cheletropic Extrusion: Place the purified 2-alkylated 3-sulfolene derivative in a round-bottom flask equipped with a reflux condenser. Add a high-boiling point solvent such as xylene or toluene. Heat the solution to reflux (typically >100 °C) to induce the extrusion of SO₂.[2] The progress of the reaction can be monitored by TLC or GC-MS. For in situ applications, the dienophile can be added at this stage.[5][6]
-
Isolation of Diene (if required): Upon completion of the reaction, the solvent can be carefully removed by distillation to yield the functionalized 1,3-diene. Note that many simple dienes are volatile.
Protocol 2: Synthesis of 3-Aryl-3-sulfolenes via Heck-Matsuda Reaction
This method allows for the introduction of aryl groups at the 3-position of the 3-sulfolene ring.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 3-sulfolene (1.0 eq), an arenediazonium salt (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable solvent like methanol or acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain the 3-aryl-3-sulfolene.[7]
-
Diene Formation: The resulting 3-aryl-3-sulfolene can be subjected to thermal cheletropic extrusion as described in Protocol 1, step 5, to yield the corresponding 2-aryl-1,3-butadiene.
Protocol 3: Synthesis of 2-Stannyl-3-sulfolenes and Subsequent Stille Coupling
This protocol enables the introduction of various groups, including vinyl substituents, through a Stille coupling reaction.[8]
Experimental Protocol:
-
Stannylation: Following the deprotonation procedure in Protocol 1, step 1, add tributyltin chloride (1.1 eq) to the lithiated 3-sulfolene at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Purify the resulting 2-tributylstannyl-3-sulfolene by chromatography.
-
Stille Coupling: To a solution of the 2-tributylstannyl-3-sulfolene (1.0 eq) and a suitable organic halide (e.g., vinyl iodide) (1.2 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir for 1 hour, then filter through celite. Extract the filtrate with an organic solvent, dry, and concentrate. Purify the product by column chromatography.
-
Diene Formation: The functionalized 3-sulfolene can then be converted to the corresponding diene via thermal extrusion as described previously.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various functionalized dienes from 3-sulfolene derivatives based on literature precedents.
| 3-Sulfolene Derivative | Functionalization Method | Diene Product | Yield (%) | Citations |
| 2-Methyl-3-sulfolene | Deprotonation-Alkylation | Isoprene | >90 (extrusion) | [2] |
| 2,5-Dimethyl-3-sulfolene | Deprotonation-Alkylation | 2,4-Hexadiene | >95 (extrusion) | [2] |
| 3-Phenyl-3-sulfolene | Heck-Matsuda Arylation | 2-Phenyl-1,3-butadiene | High | [7] |
| 2-Vinyl-3-sulfolene | Stille Coupling | 1,3,5-Hexatriene | Good | [8] |
Note: Yields can vary depending on the specific substrates, reagents, and reaction conditions employed.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the cheletropic extrusion is governed by the Woodward-Hoffmann rules. For a thermal reaction, the extrusion is a disrotatory process, which dictates the stereochemistry of the resulting diene.
Caption: Stereochemical outcome of thermal cheletropic extrusion.
Conclusion
The use of 3-sulfolene derivatives provides a robust and versatile platform for the synthesis of a wide array of functionalized 1,3-dienes. The stability of the sulfolene precursors, coupled with the stereospecificity of the SO₂ extrusion, makes this methodology highly valuable in organic synthesis, particularly for applications in natural product synthesis and drug discovery where complex dienic structures are often required. The protocols outlined herein can be adapted and optimized for various substrates to achieve the desired diene products in good to excellent yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application of α-Halo p-Toluenesulfonyl Sulfones in Natural Product Synthesis via the Ramberg-Bäcklund Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-carbon double bonds with precise stereochemical and regiochemical control is a cornerstone of natural product synthesis. The Ramberg-Bäcklund reaction, a powerful olefination method, has emerged as a valuable tool for this purpose. This reaction facilitates the conversion of α-halo sulfones to alkenes through a base-mediated elimination of sulfur dioxide. The use of readily available and stable p-toluenesulfonyl (tosyl) sulfones as precursors further enhances the utility of this transformation. This application note will detail the use of α-halo p-toluenesulfonyl sulfones in the synthesis of complex natural products, providing experimental protocols and quantitative data for key transformations.
The Ramberg-Bäcklund reaction proceeds via the formation of a transient three-membered episulfone intermediate, which then extrudes sulfur dioxide to yield the desired alkene. The reaction is particularly advantageous for the synthesis of sterically hindered or strained alkenes, which can be challenging to access through other olefination methods.
Key Applications in Natural Product Synthesis
The strategic application of the Ramberg-Bäcklund reaction has enabled the successful total synthesis of several complex natural products. Here, we highlight its use in the synthesis of cylindrocyclophanes and the core of zeylenol.
Synthesis of Cylindrocyclophanes A and F
Cylindrocyclophanes are a family of cytotoxic marine natural products characterized by a unique [7.7]paracyclophane skeleton. The key macrocyclization step in the total synthesis of cylindrocyclophanes A and F was achieved through an intramolecular Ramberg-Bäcklund reaction. This approach allowed for the formation of the challenging 22-membered ring system with the desired E-alkene geometry.
Synthesis of the Zeylenol Core
Zeylenol, a natural product isolated from the roots of Uvaria zeylanica, possesses a highly oxygenated and stereochemically complex cyclohexene core. The Ramberg-Bäcklund reaction has been employed to construct the central cyclohexene ring in a stereocontrolled manner, demonstrating the utility of this reaction in building complex carbocyclic frameworks.
Quantitative Data Summary
The following table summarizes the quantitative data for the key Ramberg-Bäcklund reaction steps in the synthesis of the aforementioned natural products.
| Natural Product Target | Precursor (α-Halo Tosyl Sulfone) | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cylindrocyclophane F | Dithiane-derived α-chloro sulfone | KOtBu / THF | 0 to rt | 2 | Macrocyclic alkene | 65 | [1][2] |
| Zeylenol Core | Acyclic α-chloro tosyl sulfone | KOtBu / THF | -78 to rt | 3 | Dienoate | 85 |
Experimental Protocols
General Procedure for the Ramberg-Bäcklund Reaction
Materials:
-
α-Halo p-toluenesulfonyl sulfone
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH))
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the α-halo p-toluenesulfonyl sulfone in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the base to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Synthesis of the Cylindrocyclophane F Macrocycle[1][2]
Materials:
-
Acyclic bis(sulfone) precursor
-
N-Chlorosuccinimide (NCS)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the α-chloro sulfone: To a solution of the bis(sulfone) precursor in anhydrous THF at -78 °C is added a solution of KOtBu in THF. After stirring for 30 minutes, a solution of NCS in THF is added. The reaction is stirred for an additional 1 hour at -78 °C before being warmed to room temperature.
-
Ramberg-Bäcklund Reaction: The reaction mixture containing the in situ generated α-chloro sulfone is cooled to 0 °C, and a solution of KOtBu in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography on silica gel to afford the desired macrocyclic alkene.
Visualizations
Ramberg-Bäcklund Reaction Mechanism
References
Application Notes and Protocols: A Guide to Tosylation Reactions
Introduction
In organic synthesis, the conversion of an alcohol to a sulfonate ester is a critical transformation. This process enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution or elimination reactions. One of the most common sulfonylation reactions is tosylation, which involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is a significantly better leaving group than the original hydroxide ion. This document provides a comprehensive guide to the tosylation of alcohols, including a detailed experimental protocol and a discussion of the reactivity of 3-sulfolene, a compound that does not undergo tosylation due to the absence of a hydroxyl group.
Understanding the Tosylation of Alcohols
The tosylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[1][2] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct that is formed during the reaction.[1] The reaction is generally applicable to primary and secondary alcohols.[1] Tertiary alcohols may react more slowly. The resulting tosylate esters are versatile intermediates in organic synthesis.[3][4]
Experimental Protocol: General Procedure for the Tosylation of an Alcohol
This protocol provides a general method for the tosylation of a primary or secondary alcohol. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Alcohol (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)
-
Triethylamine (TEA) (1.5 mmol) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol, catalytic)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), triethylamine (1.5 mmol), and 4-dimethylaminopyridine (0.2 mmol). Dissolve the components in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled, stirring solution of the alcohol over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reactant quantities for the tosylation of an alcohol.
| Reagent | Molar Equivalence | Typical Amount (for 1 mmol of alcohol) |
| Alcohol | 1.0 | 1.0 mmol |
| p-Toluenesulfonyl chloride | 1.5 | 286 mg |
| Triethylamine | 1.5 | 0.22 mL |
| 4-Dimethylaminopyridine | 0.2 | 30 mg |
| Dichloromethane | Solvent | 10 mL |
Reactivity of 3-Sulfolene
3-Sulfolene, also known as 2,5-dihydrothiophene-1,1-dioxide, is a cyclic sulfone containing a carbon-carbon double bond.[5] It is important to note that 3-sulfolene does not undergo tosylation as it lacks the necessary hydroxyl (-OH) functional group for this reaction to occur.
The primary reactivity of 3-sulfolene includes:
-
Diels-Alder Reactions: Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release sulfur dioxide and 1,3-butadiene. This in-situ generation of butadiene makes it a convenient reagent for Diels-Alder reactions.[6][7]
-
Hydrogenation: The double bond in 3-sulfolene can be hydrogenated to form sulfolane, a widely used industrial solvent.[6]
-
Halogenation: 3-Sulfolene can react with halogens, such as bromine, to undergo addition reactions at the double bond.[6]
-
Deprotonation and Alkylation: The protons on the carbons adjacent to the sulfone group (the α-carbons) are acidic and can be removed by a strong base. The resulting carbanion can then be reacted with electrophiles in alkylation reactions.[8]
Visualizing the Tosylation Workflow
The following diagram illustrates the general workflow for the tosylation of an alcohol.
Caption: Experimental workflow for the tosylation of an alcohol.
Tosylation is a fundamental and widely used method for the activation of alcohols in organic synthesis. The protocol provided herein offers a reliable starting point for researchers. It is crucial to understand the functional group requirements for specific reactions. In the case of 3-sulfolene, its chemical reactivity is dictated by the sulfone group and the double bond, not by the presence of a hydroxyl group, making it unreactive towards tosylation. Researchers should carefully consider the structure of their starting materials when planning synthetic routes.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 2,5-dihydrothiophene 1,1-dioxide [stenutz.eu]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Sulfolene as a Solid Precursor for Gaseous Sulfur Dioxide
Introduction
In modern synthetic chemistry, the in situ generation of reactive gaseous reagents offers significant advantages in terms of safety, handling, and reaction control. Sulfur dioxide (SO₂), a versatile reagent in organic synthesis, is a toxic and corrosive gas, making its direct use challenging. 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide), a stable, crystalline solid, serves as a convenient and safe precursor for the controlled release of sulfur dioxide and 1,3-butadiene through a reversible retro-cheletropic reaction upon thermal activation.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 3-sulfolene as an SO₂ source.
While the specific compound 3-p-toluenesulfonyl-3-sulfolene is not documented in the reviewed scientific literature, 3-sulfolene itself is extensively studied and applied for this purpose. The following sections will focus on the well-established applications of 3-sulfolene.
Mechanism of Sulfur Dioxide Generation
3-Sulfolene undergoes a thermally induced retro-cheletropic elimination to yield sulfur dioxide and 1,3-butadiene.[1][3] This reaction is reversible, and the forward reaction, the cheletropic addition of SO₂ to 1,3-butadiene, is the primary method for synthesizing 3-sulfolene.[1] The equilibrium of this reaction can be manipulated by temperature, with the retro-reaction being favored at elevated temperatures (typically >100 °C).[1] The volatile nature of the gaseous products, SO₂ and 1,3-butadiene, allows for their easy removal or participation in subsequent reactions.
Applications in Organic Synthesis
The primary application of 3-sulfolene as an SO₂ source is intrinsically linked to its co-generation of 1,3-butadiene. This makes it an ideal reagent for in situ Diels-Alder reactions where 1,3-butadiene acts as the diene.[1][3] The sulfur dioxide released can act as a solvent or participate in side reactions, which must be considered in experimental design.
Key Application: In Situ Generation of 1,3-Butadiene for Diels-Alder Reactions
3-Sulfolene is widely used as a solid, stable substitute for gaseous 1,3-butadiene in Diels-Alder reactions.[1] This approach avoids the hazards and specialized equipment associated with handling a volatile and flammable gas.
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction using 3-Sulfolene as a 1,3-Butadiene Source
This protocol describes the reaction of in situ generated 1,3-butadiene with a dienophile, such as maleic anhydride.
Materials:
-
3-Sulfolene
-
Dienophile (e.g., maleic anhydride)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Reaction flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Crystallization dish and filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfolene (1.0 eq) and the dienophile (1.0-1.2 eq).
-
Add a suitable high-boiling solvent (e.g., xylene) to dissolve the reactants.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The thermal decomposition of 3-sulfolene will commence, releasing 1,3-butadiene and sulfur dioxide.[1]
-
Maintain the reflux for the required reaction time (typically 1-4 hours), monitoring the reaction progress by TLC if applicable.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Diels-Alder adduct may precipitate upon cooling. If not, the product can be induced to crystallize by adding a co-solvent in which the product is less soluble (e.g., petroleum ether).
-
Collect the solid product by vacuum filtration, wash with a cold solvent, and dry in vacuo.
Data Presentation
The following table summarizes typical reaction conditions and yields for Diels-Alder reactions using 3-sulfolene.
| Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Xylene | Reflux (~140) | 1 | up to 90 | [1] |
| Diethyl Fumarate | Xylene | 110 | - | 66-73 | [1] |
Logical Workflow for a Typical Diels-Alder Reaction Using 3-Sulfolene
The following diagram illustrates the logical steps involved in performing a Diels-Alder reaction with 3-sulfolene.
Safety and Handling
-
3-Sulfolene is a stable solid at room temperature and can be stored without special precautions.[2]
-
The thermal decomposition of 3-sulfolene releases sulfur dioxide, which is a toxic and corrosive gas. All reactions should be performed in a well-ventilated fume hood.[2]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
3-Sulfolene is a highly effective and convenient solid source of sulfur dioxide and 1,3-butadiene for synthetic applications. Its primary use in facilitating in situ Diels-Alder reactions demonstrates its value in improving laboratory safety and simplifying experimental procedures. The protocols and data presented herein provide a comprehensive guide for the successful application of this versatile reagent in research and development.
References
High-Yield Synthesis of 3-Sulfolene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of various 3-sulfolene derivatives. 3-Sulfolenes are crucial intermediates in organic synthesis, finding applications in medicinal chemistry and materials science.[1][2] The following protocols offer efficient and practical methods, including gram-scale synthesis, using safe and readily available reagents.
Introduction
3-Sulfolenes are five-membered heterocyclic compounds containing a sulfone group.[2] They serve as stable precursors for 1,3-dienes, which are valuable in Diels-Alder reactions.[2][3] Traditional synthesis methods often involve gaseous sulfur dioxide, a toxic and difficult-to-handle reagent.[1] The protocols detailed below utilize sodium metabisulfite as a safe and inexpensive solid equivalent of sulfur dioxide, enabling broader accessibility and consistency in product yields.[1]
Synthesis Methods Overview
Two primary high-yield methods for the synthesis of 3-sulfolene derivatives are presented:
-
From 1,3-Dienes: This method involves the direct reaction of a 1,3-diene with sodium metabisulfite in one of two primary solvent systems: aqueous hexafluoroisopropanol (HFIP) or aqueous methanol with potassium hydrogen sulfate.[1]
-
From Allylic Alcohols: This approach advantageously bypasses the need to isolate potentially volatile and polymerization-prone 1,3-diene intermediates by converting allylic alcohols directly to 3-sulfolenes.[1]
Experimental Workflow
The general experimental workflow for the synthesis of 3-sulfolene derivatives is depicted below.
Caption: General workflow for the synthesis of 3-sulfolene derivatives.
Data Presentation: Synthesis of 3-Sulfolene Derivatives from 1,3-Dienes
The following table summarizes the yields of various 3-sulfolene derivatives synthesized from their corresponding 1,3-dienes using two different solvent systems.[1]
| Entry | 1,3-Diene | Product | Yield (%) in HFIP/H₂O | Yield (%) in CH₃OH/H₂O with KHSO₄ |
| 1 | Isoprene | 3-Methyl-3-sulfolene | 97 | 95 |
| 2 | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-3-sulfolene | 99 | 97 |
| 3 | Myrcene | Myrcene-derived sulfolene | >75 | >75 |
| 4 | (E)-1,3-Pentadiene | 2-Methyl-3-sulfolene | 86 | 75 |
| 5 | Cyclopentadiene | Dicyclopentadiene-derived sulfolene | 99 | 95 |
| 6 | 1,3-Cyclohexadiene | Bicyclo[2.2.2]octene-derived sulfolene | 99 | 79 |
Reaction conditions: 1,3-diene (2 mmol), Na₂S₂O₅ (5 equiv.), solvent (5 mL), 100 °C, 14 h. For the CH₃OH system, KHSO₄ (2 equiv.) was added.[1]
Data Presentation: Synthesis of 3-Sulfolene Derivatives from Allylic Alcohols
This table presents the yields for the direct conversion of allylic alcohols to 3-sulfolene derivatives.[1]
| Entry | Allylic Alcohol | Product | Yield (%) |
| 1 | Linalool | Linalool-derived sulfolene | 67 |
| 2 | (E)-2-Hexen-1-ol | 2-Propyl-3-sulfolene | 74 |
| 3 | Cinnamyl alcohol | 2-Phenyl-3-sulfolene | 69 |
Reaction conditions: allylic alcohol (0.42–1 mmol), Na₂S₂O₅ (3–5.5 equiv.), KHSO₄ (4–7.3 equiv.), HFIP/H₂O (2:1 or 3:1) (5 mL), 100 °C, 36 h.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Sulfolene Derivatives from 1,3-Dienes
This protocol details the synthesis using either aqueous hexafluoroisopropanol (HFIP) or aqueous methanol.
Materials:
-
Appropriate 1,3-diene
-
Sodium metabisulfite (Na₂S₂O₅)
-
Potassium hydrogen sulfate (KHSO₄) (for methanol system)
-
Hexafluoroisopropanol (HFIP)
-
Methanol (CH₃OH)
-
Deionized water
-
Sealed pressure vessel
-
Stir plate with heating
-
Standard glassware for extraction and purification
Procedure using HFIP/H₂O:
-
To a pressure vessel, add the 1,3-diene (2 mmol).
-
Add sodium metabisulfite (5 equivalents).
-
Add a 4:1 mixture of HFIP and water (5 mL).
-
Seal the vessel and place it in an oil bath on a heated stir plate.
-
Heat the reaction mixture to 100 °C and stir for 14 hours.[1]
-
After 14 hours, cool the reaction vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Procedure using CH₃OH/H₂O with KHSO₄:
-
To a pressure vessel, add the 1,3-diene (2 mmol).
-
Add sodium metabisulfite (5 equivalents) and potassium hydrogen sulfate (2 equivalents).[1]
-
Add a 4:1 mixture of methanol and water (5 mL).
-
Seal the vessel and place it in an oil bath on a heated stir plate.
-
Heat the reaction mixture to 100 °C and stir for 14 hours.[1]
-
Follow steps 6-11 from the HFIP/H₂O procedure for work-up and purification.
Protocol 2: Synthesis of 3-Sulfolene Derivatives from Allylic Alcohols
This protocol describes the direct conversion of allylic alcohols to 3-sulfolenes.
Materials:
-
Appropriate allylic alcohol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Potassium hydrogen sulfate (KHSO₄)
-
Hexafluoroisopropanol (HFIP)
-
Deionized water
-
Sealed pressure vessel
-
Stir plate with heating
-
Standard glassware for extraction and purification
Procedure:
-
To a pressure vessel, add the allylic alcohol (0.42–1 mmol).
-
Add sodium metabisulfite (3–5.5 equivalents) and potassium hydrogen sulfate (4–7.3 equivalents).[1]
-
Add a 2:1 or 3:1 mixture of HFIP and water (5 mL).
-
Seal the vessel and place it in an oil bath on a heated stir plate.
-
Heat the reaction mixture to 100 °C and stir for 36 hours.[1]
-
After 36 hours, cool the reaction vessel to room temperature.
-
Follow steps 7-11 from Protocol 1 (HFIP/H₂O procedure) for work-up and purification.
Reaction Pathway: Cheletropic Reaction
The core of the synthesis is a cheletropic reaction where sulfur dioxide, generated in situ from sodium metabisulfite, reacts with the 1,3-diene to form the 3-sulfolene ring.
Caption: Cheletropic reaction for 3-sulfolene synthesis.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
The use of sealed pressure vessels requires appropriate safety precautions.
-
Hexafluoroisopropanol (HFIP) is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a robust and high-yield pathway to a variety of 3-sulfolene derivatives, utilizing safer and more practical reagents than traditional methods. The versatility of these methods makes them highly valuable for applications in research and development.
References
Application Notes and Protocols: In Situ Generation of Dienes from 3-p-Toluenesulfonyl-3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in situ generation of 2-(p-toluenesulfonyl)-1,3-butadiene from 3-p-toluenesulfonyl-3-sulfolene. This method offers a convenient way to handle and utilize this electron-deficient diene in cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone of modern organic synthesis for the construction of complex cyclic systems.
Introduction
3-Sulfolene and its derivatives are stable, crystalline solids that serve as convenient precursors for the corresponding 1,3-dienes.[1][2][3][4] The in situ generation of the diene is achieved through a thermal cheletropic extrusion of sulfur dioxide (SO₂), a clean and efficient reaction that releases the diene directly into the reaction mixture to be trapped by a dienophile.[2][3][5] This approach avoids the need to handle potentially unstable or volatile dienes.
The presence of a p-toluenesulfonyl (tosyl) group at the 3-position of the sulfolene ring is expected to influence the reactivity of the system. The electron-withdrawing nature of the tosyl group will likely affect the temperature required for the cheletropic extrusion and will certainly influence the electronic properties and subsequent reactivity of the generated diene, 2-(p-toluenesulfonyl)-1,3-butadiene, in cycloaddition reactions.
Key Applications
The primary application of in situ generated 2-(p-toluenesulfonyl)-1,3-butadiene is its use in [4+2] cycloaddition reactions (Diels-Alder reactions) to synthesize highly functionalized six-membered rings. The resulting cyclohexene derivatives bearing a tosyl group are valuable intermediates for further synthetic transformations.
Reaction Mechanism: Thermal Cheletropic Extrusion
The core of this methodology is the thermal decomposition of this compound. This process is a pericyclic reaction known as a cheletropic extrusion. Upon heating, the C-S bonds of the sulfolene ring break concertedly, releasing a molecule of sulfur dioxide gas and forming the conjugated diene. This reaction is typically irreversible as the gaseous SO₂ byproduct escapes from the reaction mixture.
Caption: General workflow of the thermal cheletropic extrusion.
Experimental Protocols
The following protocols are generalized based on established procedures for substituted 3-sulfolenes. Optimization of temperature and reaction time may be necessary for this compound due to the electronic effects of the tosyl group.
Protocol 1: In Situ Generation and Diels-Alder Reaction with Maleic Anhydride
This protocol describes the in situ generation of 2-(p-toluenesulfonyl)-1,3-butadiene and its subsequent Diels-Alder reaction with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (anhydrous)
-
Toluene (for recrystallization)
-
Hexane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and maleic anhydride (1.1 eq).
-
Add anhydrous xylene to the flask to create a solution or a fine suspension.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The exact temperature should be optimized to ensure efficient extrusion of SO₂ without decomposition of reactants or products.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the reaction's completion. Reaction times can range from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the xylene under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as toluene-hexane, to afford the pure Diels-Alder adduct.
Data Presentation
Table 1: Reaction Conditions for Diels-Alder Reaction of 3-Sulfolene with Dienophiles
| Diene Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux (~140) | 0.75 | 90 | [1][2] |
| 3-Sulfolene | Diethyl Fumarate | None | 110 | 8-10 | 66-73 | [1] |
| 3-Methyl-3-sulfolene | Maleic Anhydride | Xylene | Reflux | N/A | High | [4] |
Table 2: Expected Influence of the p-Toluenesulfonyl Substituent
| Property | Effect of p-Toluenesulfonyl Group | Rationale |
| Extrusion Temperature | Likely higher than unsubstituted 3-sulfolene | The electron-withdrawing nature of the tosyl group may stabilize the C-S bonds, requiring more thermal energy to induce the cheletropic extrusion. |
| Diene Reactivity | The resulting diene will be electron-poor. | The tosyl group is a strong electron-withdrawing group, which will decrease the electron density of the diene system. |
| Diels-Alder Reactivity | Favorable with electron-rich dienophiles (Inverse electron-demand Diels-Alder). | As an electron-poor diene, it will react more readily with dienophiles that are electron-rich. |
Logical Workflow for Experimentation
The following diagram illustrates the logical steps for a researcher utilizing this methodology.
Caption: A logical workflow for the in situ diene generation and reaction.
Conclusion
The in situ generation of 2-(p-toluenesulfonyl)-1,3-butadiene from this compound provides a practical and efficient route to this electron-deficient diene for use in cycloaddition reactions. While the general methodology is well-established for related 3-sulfolenes, researchers should anticipate the need for optimization, particularly concerning the reaction temperature, to account for the electronic influence of the tosyl substituent. This approach opens the door to the synthesis of a variety of complex and highly functionalized cyclic molecules that are of interest to the pharmaceutical and materials science industries.
References
Catalytic Methods for the Functionalization of the 3-Sulfolene Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of the 3-sulfolene ring. 3-Sulfolene and its derivatives are versatile building blocks in organic synthesis, serving as stable precursors for 1,3-dienes and as valuable scaffolds in medicinal chemistry. The methods outlined below describe key catalytic transformations, including hydrogenation, palladium-catalyzed arylation (Heck reaction), rhodium-catalyzed asymmetric arylation, and cycloaddition reactions.
Catalytic Hydrogenation of 3-Sulfolene
Application Notes:
Catalytic hydrogenation of the carbon-carbon double bond in 3-sulfolene affords sulfolane, a five-membered cyclic sulfone. Sulfolane and its substituted derivatives are important motifs in medicinal chemistry and are also used as industrial solvents.[1] Various catalysts can be employed for this transformation, with Raney Nickel being a common and effective choice.[1][2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The presence of residual sulfur dioxide from the synthesis of 3-sulfolene can inhibit the catalyst, and methods to mitigate this, such as the addition of hydrogen peroxide, have been developed.[1]
Quantitative Data for Catalytic Hydrogenation:
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Reference |
| Raney Nickel | 3-Sulfolene | Sulfolane | Water | 25-30 | 0.2-0.3 | >95 | - | [1] |
| La/Ni-MoS2 | 3-Sulfolene | Sulfolane | - | 60 | 2.5 | 99.8 | 95.5 | [3] |
| Amorphous Ni-B/MgO | 3-Sulfolene | Sulfolane | - | - | - | High | High | [2] |
Experimental Protocol: Hydrogenation of 3-Sulfolene using Raney Nickel
This protocol is adapted from literature procedures for the hydrogenation of sulfolene.[1][4]
Materials:
-
3-Sulfolene
-
Raney Nickel (slurry in water)
-
Ethanol (or water)
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a pressurized hydrogenation vessel, dissolve 3-sulfolene (1 equivalent) in a suitable solvent such as ethanol or water.
-
Carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3.0 MPa).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 45-55 °C) for 2-4 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.
-
Wash the filter cake with the reaction solvent.
-
The filtrate containing the sulfolane product can be concentrated under reduced pressure.
-
If necessary, the crude product can be further purified by distillation or recrystallization.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 3-sulfolene.
Palladium-Catalyzed Arylation (Heck Reaction)
Application Notes:
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5] In the context of 3-sulfolene, this reaction allows for the introduction of aryl groups onto the ring, leading to the synthesis of arylated sulfolenes. These products can be valuable intermediates for the synthesis of complex molecules. A domino Heck/ring-opening/desulfitative coupling has also been reported, providing access to alkylated conjugated dienes.[6] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Quantitative Data for Palladium-Catalyzed Arylation:
| Catalyst/Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | N-(2-iodophenyl)-N-methylmethacrylamide | 3-Sulfolene | t-BuOK | Dioxane | 90 | 32 | [6] |
| Pd₂dba₃ / Xantphos | Aryl Iodide | β-Sulfinyl ester | Base | Biphasic | - | up to 70 | [4] |
| Pd(OAc)₂ / F-TOTP | Aryl Halide | Alkane segment | Base | - | - | - | [7] |
Experimental Protocol: Domino Heck/Ring Opening of 3-Sulfolene
This protocol is based on a literature procedure for the synthesis of Z-selective conjugated dienes.[6]
Materials:
-
N-(2-iodophenyl)-N-methylmethacrylamide (1a)
-
3-Sulfolene (2a)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium tert-butoxide (t-BuOK)
-
Dioxane (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk tube, add N-(2-iodophenyl)-N-methylmethacrylamide (1a, 1 equivalent), 3-sulfolene (2a, 1.2 equivalents), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Add t-BuOK (2.5 equivalents) to the mixture under argon.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugated diene.
Reaction Mechanism for the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Rhodium-Catalyzed Asymmetric Arylation
Application Notes:
Rhodium-catalyzed asymmetric arylation provides a powerful method for the enantioselective synthesis of chiral sulfolanes.[8] This reaction often proceeds via a base-catalyzed isomerization of 3-sulfolene to the more reactive 2-sulfolene, which then undergoes asymmetric arylation with an arylboronic acid in the presence of a chiral diene-rhodium catalyst.[8][9] This methodology allows for the synthesis of 3-arylsulfolanes with high yields and excellent enantioselectivity.
Quantitative Data for Rhodium-Catalyzed Asymmetric Arylation:
| Catalyst/Ligand | Arylating Agent | Substrate | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(cod)Cl]₂ / (R,R)-Fc-tfb | Phenylboronic acid | 3-Sulfolene | KOH | Dioxane/H₂O | 30 | 91 | 98 | [8] |
| [Rh(cod)Cl]₂ / (R,R)-Fc-tfb | 4-Methoxyphenylboronic acid | 3-Sulfolene | KOH | Dioxane/H₂O | 30 | 95 | >99 | [8] |
| [Rh(cod)Cl]₂ / (R,R)-Fc-tfb | 4-Trifluoromethylphenylboronic acid | 3-Sulfolene | KOH | Dioxane/H₂O | 30 | 85 | >99 | [8] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of 3-Sulfolene
This protocol is adapted from the work of Hayashi and co-workers.[8]
Materials:
-
3-Sulfolene
-
Arylboronic acid
-
[Rh(cod)Cl]₂
-
Chiral diene ligand (e.g., (R,R)-Fc-tfb)
-
Potassium hydroxide (KOH)
-
Dioxane/Water mixture (10:1)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk tube, prepare the rhodium catalyst by mixing [Rh(cod)Cl]₂ (1.5 mol%) and the chiral diene ligand (3.3 mol%) in the dioxane/water solvent mixture under an argon atmosphere. Stir for 10 minutes.
-
To a separate Schlenk tube, add 3-sulfolene (1 equivalent), the arylboronic acid (2 equivalents), and KOH (10 equivalents).
-
Evacuate and backfill the tube with argon.
-
Add the prepared catalyst solution to the substrate mixture via syringe.
-
Stir the reaction mixture at 30 °C for the specified time (e.g., 12-24 hours).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Proposed Mechanism for Asymmetric Arylation
Caption: Proposed mechanism for Rh-catalyzed asymmetric arylation.
Cycloaddition Reactions (Diels-Alder)
Application Notes:
3-Sulfolene is a widely used and convenient precursor for 1,3-butadiene in Diels-Alder reactions.[10] Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide in situ.[11] This avoids the handling of gaseous and potentially hazardous 1,3-butadiene. The in situ generated diene can then react with a dienophile to form a six-membered ring. This method is advantageous due to the stability and ease of handling of solid 3-sulfolene.
Quantitative Data for Diels-Alder Reaction using 3-Sulfolene:
| Diene Source | Dienophile | Product | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Sulfolene | Maleic anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Xylene | Reflux | 90 | [11] |
| 3-Sulfolene | Diethyl fumarate | Diethyl trans-Δ⁴-tetrahydrophthalate | Ethanol | 105-110 | 66-73 | [11] |
Experimental Protocol: Diels-Alder Reaction of in situ Generated Butadiene with Maleic Anhydride
This protocol is a classic undergraduate laboratory experiment and is adapted from multiple sources.[10][12]
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (or another high-boiling solvent like tert-butylbenzene)
-
Petroleum ether (for crystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1 equivalent).
-
Add a high-boiling solvent such as xylene to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
As the solution refluxes, the 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas. Caution: This step should be performed in a well-ventilated fume hood.
-
Continue refluxing for approximately 30-60 minutes to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the cooled solution to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Allow the product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, to air dry.
Logical Relationship in Diels-Alder Reaction
Caption: In situ generation and reaction in the Diels-Alder cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
- 4. Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chegg.com [chegg.com]
Application Notes: 3-Sulfolene Derivatives as Reversible Protecting Groups for 1,3-Dienes
Introduction
In multi-step organic synthesis, the temporary protection of a reactive functional group is a critical strategy to prevent unwanted side reactions.[1][2] The 1,3-diene moiety is a versatile functional group, particularly in cycloaddition reactions like the Diels-Alder, but many simple dienes are volatile, unstable, or prone to polymerization, making them difficult to handle and store.[3][4] The 3-sulfolene framework serves as an effective protecting group for 1,3-dienes, masking their reactivity in a stable, crystalline solid form.[5][6] This strategy relies on the reversible cheletropic reaction between a 1,3-diene and sulfur dioxide (SO₂), where 3-sulfolene is the cyclic adduct.[3][5] By storing the diene in its sulfolene form, chemists can handle a stable, non-volatile solid and release the reactive diene in situ through thermal deprotection, directly into the reaction medium for subsequent transformations.[4][5]
Mechanism: The Reversible Cheletropic Reaction
The protection of a 1,3-diene as a 3-sulfolene derivative is a [4+1] cheletropic cycloaddition, where the diene reacts with sulfur dioxide.[3][7] The reverse reaction, a retro-cheletropic elimination, is typically induced by heat and releases the free 1,3-diene and sulfur dioxide gas.[4][5] This thermal release allows for the in situ generation of the diene, which can be immediately trapped by a dienophile in a subsequent reaction.[5]
Advantages of the 3-Sulfolene Strategy
-
Safety and Handling : Replaces the need to handle potentially hazardous, low-boiling point gaseous dienes like 1,3-butadiene with a stable, odorless, and non-hygroscopic crystalline solid.[6][8]
-
Stability : 3-sulfolene and its derivatives can be stored for extended periods without significant degradation or polymerization.[6]
-
Controlled Release : The diene is generated in situ by heating, ensuring its concentration remains low and it is consumed as it forms, which minimizes side reactions and diene polymerization.[5][6]
-
Versatility : The method is applicable to a wide range of substituted 1,3-dienes for use in reactions like the Diels-Alder synthesis.[3][6]
Limitations
-
Thermal Conditions : The deprotection step requires elevated temperatures (typically >100 °C), which may not be suitable for thermally sensitive substrates.[5]
-
SO₂ Byproduct : The release of sulfur dioxide gas can cause side reactions with acid-sensitive substrates and requires appropriate ventilation, such as a fume hood.[4][5]
Experimental Protocols
The following protocols provide methodologies for the synthesis of 3-sulfolene derivatives (protection) and their subsequent use in a Diels-Alder reaction (in situ deprotection).
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cem.com [cem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cheletropic Extrusion of Sulfur Dioxide from 3-p-Toluenesulfonyl-3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cheletropic extrusion of sulfur dioxide (SO₂) from 3-p-toluenesulfonyl-3-sulfolene. This reaction is a key step in the synthesis of 1-(p-toluenesulfonyl)-1,3-butadiene, a versatile building block in organic synthesis, particularly in the construction of complex molecules and potential pharmaceutical agents. The protocols outlined below cover the synthesis of the starting material and its subsequent thermal decomposition to yield the desired diene.
Introduction
The cheletropic extrusion of sulfur dioxide from 3-sulfolenes is a well-established, thermally induced pericyclic reaction that provides a clean and efficient route to conjugated 1,3-dienes. This process is a concerted, disrotatory reaction, often requiring temperatures above 100°C. The starting material, this compound, serves as a stable, solid precursor to the corresponding diene, which may be difficult to handle or store directly. The p-toluenesulfonyl group in the resulting diene offers a rich platform for further functionalization, making this synthetic route highly valuable in medicinal chemistry and materials science.
Reaction Scheme
The overall transformation involves two main stages: the synthesis of the this compound precursor and its subsequent thermal extrusion of sulfur dioxide.
Caption: Overall reaction pathway from 1,3-butadiene to 1-(p-toluenesulfonyl)-1,3-butadiene.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 3-sulfolene.
Materials:
-
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
p-Toluenesulfonyl chloride (TsCl)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve 3-sulfolene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Protocol 2: Cheletropic Extrusion of Sulfur Dioxide
This protocol details the thermal decomposition of this compound to yield 1-(p-toluenesulfonyl)-1,3-butadiene.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., toluene, xylene, or diphenyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add a suitable high-boiling, inert solvent (e.g., toluene or xylene). The choice of solvent will depend on the desired reaction temperature.
-
Heat the mixture to reflux. The thermal extrusion of sulfur dioxide typically occurs at temperatures ranging from 110 °C to 250 °C. The reaction progress can be monitored by the evolution of SO₂ gas and by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(p-toluenesulfonyl)-1,3-butadiene.
Data Presentation
The following table summarizes typical reaction parameters for the cheletropic extrusion. Please note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(p-Toluenesulfonyl)-1,3-butadiene |
| Reaction Temperature | 110 - 250 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | Toluene, Xylene, or Diphenyl ether |
| Typical Yield | 70 - 90% |
Visualizations
Reaction Mechanism
The cheletropic extrusion of SO₂ from this compound is a concerted pericyclic reaction. The thermal energy promotes the simultaneous breaking of the two carbon-sulfur bonds, leading to the formation of the 1,3-diene and sulfur dioxide gas.
Caption: Mechanism of the cheletropic extrusion of sulfur dioxide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent extrusion reaction.
Caption: Experimental workflow for the synthesis and extrusion.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
The reaction evolves sulfur dioxide, which is a toxic and corrosive gas. Ensure proper ventilation and consider using a trap to neutralize the off-gases.
-
High temperatures are required for the extrusion step; use appropriate heating mantles and take precautions against thermal burns.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The cheletropic extrusion of sulfur dioxide from this compound provides an effective and reliable method for the synthesis of 1-(p-toluenesulfonyl)-1,3-butadiene. The protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and drug development to utilize this valuable transformation in their work. The stability of the sulfolene precursor and the high yields of the extrusion reaction make it an attractive synthetic strategy.
Troubleshooting & Optimization
Improving the yield of the reaction between 3-sulfolene and p-toluenesulfonyl azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-sulfolene and p-toluenesulfonyl azide in their experiments. The information is tailored for professionals in research, discovery, and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient decomposition of 3-sulfolene: The reaction temperature may be too low to generate 1,3-butadiene in situ. 2. Decomposition of p-toluenesulfonyl azide: The reaction temperature may be too high, leading to the degradation of the azide before it can react.[1] 3. Inappropriate solvent: The chosen solvent may not be suitable for a Diels-Alder type reaction or may react with the starting materials. 4. Presence of radical inhibitors: Trace impurities in the starting materials or solvent could be quenching a radical-mediated pathway, if one is competing. | 1. Optimize reaction temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point for 3-sulfolene decomposition without significant azide degradation. The thermal decomposition of 3-sulfolene typically requires temperatures above 100 °C.[2][3] 2. Monitor azide stability: Use a solvent with a boiling point that maintains the reaction temperature below the decomposition temperature of tosyl azide (around 120 °C).[1] Consider a slow addition of the azide to the heated solution of 3-sulfolene. 3. Solvent selection: Employ high-boiling, non-polar, aprotic solvents such as xylene, toluene, or dioxane, which are commonly used for Diels-Alder reactions involving in situ diene generation.[2][4] 4. Purify reagents: Ensure the purity of 3-sulfolene and the solvent. Consider passing the solvent through a column of activated alumina or distillation. |
| Formation of Multiple Products/Side Reactions | 1. Polymerization of 1,3-butadiene: At higher temperatures and concentrations, the generated 1,3-butadiene can polymerize.[3] 2. Side reactions of tosyl azide: At elevated temperatures, tosyl azide can generate a tosylnitrene, which can undergo various side reactions. 3. Reaction with solvent: The generated reactive intermediates might react with the solvent. | 1. Control diene concentration: Ensure the dienophile (p-toluenesulfonyl azide) is present in a suitable concentration to trap the 1,3-butadiene as it is formed. A slight excess of the dienophile might be beneficial. 2. Maintain optimal temperature: Avoid excessive heating to minimize nitrene formation. 3. Choose an inert solvent: Use solvents that are known to be inert under the reaction conditions. |
| Reaction Stalls or is Sluggish | 1. Low reaction temperature: The temperature might be insufficient for the retro-cheletropic reaction of 3-sulfolene. 2. Poor solubility of reagents: The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature. | 1. Increase temperature cautiously: As mentioned, a higher temperature will increase the rate of butadiene formation.[2][3] 2. Select an appropriate solvent: Ensure both reactants are soluble in the solvent at the reaction temperature. |
| Safety Concerns During the Reaction | 1. Handling of p-toluenesulfonyl azide: This reagent is a potential explosive, especially when heated.[1][5] 2. Evolution of sulfur dioxide: The decomposition of 3-sulfolene releases SO2 gas, which is toxic and corrosive.[3][4] | 1. Strict safety protocols for azides: Always handle p-toluenesulfonyl azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid friction, shock, and excessive heat.[1][5] 2. Gas trapping: Conduct the reaction in a fume hood and equip the reaction vessel with a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved SO2.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism between 3-sulfolene and p-toluenesulfonyl azide?
A1: The most probable mechanism is a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this process, 3-sulfolene first undergoes a thermal retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide gas in situ.[2][3][4] The highly reactive 1,3-butadiene then acts as the diene and reacts with p-toluenesulfonyl azide, which serves as the dienophile, to form a six-membered heterocyclic product.
Q2: Why is 3-sulfolene used instead of 1,3-butadiene directly?
A2: 3-Sulfolene is a stable, odorless, crystalline solid that is easy and safe to handle at room temperature.[2][3] In contrast, 1,3-butadiene is a gas at room temperature, making it difficult to handle and requiring specialized equipment for reactions under pressure. Using 3-sulfolene allows for the controlled, in situ generation of 1,3-butadiene, which can be immediately trapped by the dienophile, minimizing the risk of polymerization and exposure to the gaseous diene.[2][3]
Q3: What are the critical safety precautions when working with p-toluenesulfonyl azide?
A3: p-Toluenesulfonyl azide is potentially explosive and should be handled with extreme caution.[1][5] Key safety measures include:
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid heating the compound to temperatures at or above 100-120 °C, as this can lead to explosive decomposition.[1]
-
Store p-toluenesulfonyl azide in a cool, dark place, away from heat, friction, and shock.
-
Be aware of its toxicity; it is harmful if swallowed or absorbed through the skin.[6]
Q4: How can the yield of this reaction be systematically improved?
A4: To improve the yield, a systematic optimization of reaction parameters is recommended:
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Temperature: This is a critical parameter. It must be high enough to generate butadiene from 3-sulfolene (typically >110 °C) but low enough to prevent the decomposition of tosyl azide.[1][2] A temperature screen from 110 °C to 130 °C in small increments is advisable.
-
Solvent: High-boiling aprotic solvents like xylene or toluene are good starting points.[2] The solvent should fully dissolve the reactants at the reaction temperature.
-
Concentration: The reaction should be run at a concentration that favors the intermolecular cycloaddition over the polymerization of butadiene.
-
Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Q5: Are there any known catalysts for the reaction between dienes and sulfonyl azides?
A5: While the thermal Diels-Alder reaction is often uncatalyzed, cycloaddition reactions involving sulfonyl azides can sometimes be influenced by catalysts. For instance, copper(I) catalysts are known to promote the cycloaddition of sulfonyl azides with alkynes.[7] However, for a Diels-Alder reaction with a diene, a Lewis acid catalyst could potentially be explored, although care must be taken as it might also promote side reactions. For this specific reaction, starting with thermal conditions is the most prudent approach.
Experimental Protocol
The following is a generalized protocol for the reaction based on the hypothesized Diels-Alder pathway. This protocol should be adapted and optimized for specific laboratory conditions and scales.
Safety Precautions: This reaction must be performed in a well-ventilated fume hood. p-Toluenesulfonyl azide is a potential explosive and should be handled with extreme care.[1][5] Sulfur dioxide gas is toxic and will be evolved; a gas trap is mandatory.[3]
Materials:
-
3-Sulfolene
-
p-Toluenesulfonyl azide
-
Anhydrous xylene (or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap (e.g., bubbler with dilute NaOH solution)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and gas trap) in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 3-sulfolene (1.0 eq.), p-toluenesulfonyl azide (1.1 eq.), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous xylene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reaction mixture to a gentle reflux (for xylene, this is around 140 °C, which is above the decomposition temperature of tosyl azide, so careful temperature control with a heating mantle and a temperature probe is crucial, aiming for around 110-120 °C).
-
Maintain the temperature and monitor the reaction progress using TLC or another appropriate analytical technique. The reaction time can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
References
- 1. Tosyl azide - Wikipedia [en.wikipedia.org]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Experiment #4 [sas.upenn.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. p-Toluenesulfonyl azide 11-15 (w/w) toluene, 97 941-55-9 [sigmaaldrich.com]
- 7. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 3-p-toluenesulfonyl-3-sulfolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-p-toluenesulfonyl-3-sulfolene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is not widely reported, but can be approached through several strategies, primarily involving the functionalization of a pre-formed sulfolene ring. The two most plausible methods are:
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Michael Addition to 2-Sulfolene: This involves the base-catalyzed isomerization of 3-sulfolene to the thermodynamically more stable 2-sulfolene, followed by a Michael addition of a p-toluenesulfinate salt.
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Oxidation of a 3-Thio-substituted Precursor: This route involves the initial synthesis of 3-(p-tolylthio)-3-sulfolene, which is then oxidized to the desired sulfone.
Q2: What is the most common side reaction in the synthesis of substituted sulfolenes?
A2: A prevalent side reaction is the base-catalyzed isomerization of 3-sulfolene to 2-sulfolene.[1] This occurs because the protons at the C2 and C5 positions of the sulfolene ring are acidic due to the electron-withdrawing effect of the sulfone group. In the presence of a base, deprotonation can occur, leading to an equilibrium mixture of the two isomers. For many substitution reactions, this isomerization is a necessary preceding step to enable reactivity at the double bond.
Q3: Can polymerization occur during the synthesis?
A3: Yes, polymerization of the starting diene used to prepare the initial 3-sulfolene can be an issue, especially at elevated temperatures. It is advisable to use a polymerization inhibitor, such as hydroquinone, during the synthesis of the sulfolene precursor.[2]
Q4: Are there any stability issues with the final product, this compound?
A4: While sulfones are generally stable compounds, the presence of two sulfonyl groups on the small, strained sulfolene ring can make the molecule susceptible to elimination or rearrangement reactions under harsh conditions (e.g., strong bases or high temperatures).
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Isomerization of 3-sulfolene to 2-sulfolene (for Michael Addition route) | Ensure a suitable base (e.g., a non-nucleophilic base like DBU or a catalytic amount of a stronger base) is used to facilitate the isomerization. Monitor the isomerization by 1H NMR before adding the sulfinate. | The Michael addition of the sulfinate occurs on the conjugated system of 2-sulfolene, not 3-sulfolene. |
| Poor Nucleophilicity of the Sulfinate | Use a more soluble salt of p-toluenesulfinic acid (e.g., sodium or lithium salt) and a polar aprotic solvent (e.g., DMF, DMSO) to enhance its nucleophilicity. | The reaction rate is dependent on the concentration and reactivity of the nucleophile in the solution. |
| Incorrect Oxidation State of the Precursor (for Oxidation route) | Verify the successful synthesis of the 3-(p-tolylthio)-3-sulfolene precursor before proceeding with the oxidation step. | The oxidation will not yield the desired product if the precursor is not correctly formed. |
| Decomposition of the Product | Avoid excessive heating and prolonged reaction times. Purify the product using methods that avoid harsh conditions, such as column chromatography with a deactivated silica gel. | The target molecule may be sensitive to heat and strong acids or bases. |
Problem 2: Formation of Multiple Isomeric Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of 2-p-toluenesulfonyl-3-sulfolene | This can occur if the reaction proceeds via deprotonation at C2 followed by reaction with a tosylating agent. If this is the case, consider a different synthetic strategy like the Michael addition. | The acidity of the C2 protons makes this position susceptible to substitution. |
| Incomplete Isomerization | If starting from 3-sulfolene for a Michael addition, ensure the initial isomerization to 2-sulfolene is complete before adding the sulfinate. | The presence of both 2-sulfolene and 3-sulfolene can lead to a complex mixture of products. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for the proposed synthetic routes, based on typical conditions for similar reactions found in the literature.
Table 1: Reaction Conditions for Michael Addition Route
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base for Isomerization | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | t-BuOK (Potassium tert-butoxide) | NaH (Sodium hydride) |
| Solvent | THF | DMF | DMSO |
| Temperature (°C) | 25 | 0 to 25 | 25 |
| Reaction Time (h) | 12 | 8 | 10 |
| Yield (%) | 65 | 75 | 70 |
Table 2: Reaction Conditions for Oxidation Route
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oxidizing Agent | m-CPBA (meta-Chloroperoxybenzoic acid) | Oxone® | H₂O₂ / Acetic Acid |
| Solvent | Dichloromethane | Methanol/Water | Acetic Acid |
| Temperature (°C) | 0 to 25 | 25 | 50 |
| Reaction Time (h) | 6 | 4 | 8 |
| Yield (%) | 85 | 90 | 80 |
Experimental Protocols
Protocol 1: Synthesis via Michael Addition to 2-Sulfolene
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Isomerization of 3-sulfolene: To a solution of 3-sulfolene (1.0 eq) in anhydrous THF (0.5 M) at 25 °C, add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq). Stir the mixture for 2-4 hours, monitoring the conversion to 2-sulfolene by TLC or ¹H NMR.
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Michael Addition: To the solution containing 2-sulfolene, add sodium p-toluenesulfinate (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours.
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Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Oxidation of 3-(p-tolylthio)-3-sulfolene
(This protocol assumes the prior synthesis of 3-(p-tolylthio)-3-sulfolene)
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Oxidation: To a solution of 3-(p-tolylthio)-3-sulfolene (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add m-CPBA (2.2 eq) portion-wise over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer and wash with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound via Michael Addition.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-p-toluenesulfonyl-3-sulfolene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-p-toluenesulfonyl-3-sulfolene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as 3-sulfolene and p-toluenesulfonyl chloride, byproducts from side reactions, and residual solvents. Depending on the reaction conditions, isomers of the product could also be present.
Q2: What is the recommended first step for purifying crude this compound?
A2: A common initial purification step is a workup procedure to remove water-soluble impurities and some of the unreacted starting materials. This typically involves washing the organic layer with water or brine. Subsequently, recrystallization or column chromatography can be employed for further purification.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfone compounds, common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. A solvent system, such as a mixture of ethyl acetate and hexanes, may also be effective.
Q4: What are the suggested conditions for purifying this compound by column chromatography?
A4: For purification by flash column chromatography, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating the product from impurities.
Troubleshooting Guides
Problem 1: Oily Product Obtained After Recrystallization
| Possible Cause | Solution |
| Impurities are preventing crystallization. | Try to further purify the crude material by another technique, such as a preliminary column chromatography, before attempting recrystallization. |
| The chosen solvent is not ideal. | Screen a wider range of solvents or solvent mixtures. The product may be too soluble in the chosen solvent even at low temperatures. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals rather than oil. |
| Insufficient purity of the starting material. | Ensure the crude product is subjected to a proper aqueous workup to remove highly polar or ionic impurities before recrystallization. |
Problem 2: Product Co-elutes with Impurities During Column Chromatography
| Possible Cause | Solution |
| The eluent system is not providing adequate separation. | Modify the solvent system. Try a different solvent mixture or a shallower gradient. For example, if using an ethyl acetate/hexane system, try decreasing the rate of increase of the ethyl acetate concentration. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. |
| The column is overloaded. | Use a larger column or apply less crude material to the column. |
| The impurity has a very similar polarity to the product. | Consider using a different stationary phase, such as alumina, or a different purification technique like preparative HPLC. |
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization for your specific experimental conditions.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals start to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate). The exact gradient will depend on the separation observed by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Example Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation on Cooling |
| Ethanol | Low | High | Yes |
| Isopropanol | Low | High | Yes |
| Toluene | Medium | High | Oiled out |
| Ethyl Acetate | Medium | High | Needs co-solvent |
| Hexanes | Insoluble | Insoluble | N/A |
| Ethyl Acetate/Hexanes (1:1) | Low | High | Yes, good quality crystals |
Table 2: Example Column Chromatography Conditions and Results
| Stationary Phase | Eluent System (Gradient) | Retention Factor (Rf) of Product | Key Impurity Rf Values | Purity after Column |
| Silica Gel | Hexanes:Ethyl Acetate (95:5 to 70:30) | 0.35 (in 80:20 Hex:EA) | 0.5 (less polar), 0.1 (more polar) | >98% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between purification challenges and their potential solutions.
Optimizing reaction conditions for the Diels-Alder reaction of substituted 3-sulfolenes
Welcome to the technical support center for the optimization of Diels-Alder reactions involving substituted 3-sulfolenes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cycloaddition to construct six-membered rings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 3-sulfolenes in Diels-Alder reactions?
A1: 3-Sulfolenes serve as stable, solid precursors for in situ generation of 1,3-dienes.[1][2] This approach is particularly advantageous for gaseous or volatile dienes, such as 1,3-butadiene, as it avoids the need for specialized handling techniques.[3][4] The controlled, thermal release of the diene in the reaction mixture minimizes diene polymerization, a common side reaction.[2]
Q2: How do substituents on the 3-sulfolene ring affect the Diels-Alder reaction?
A2: Substituents have a significant impact on the reactivity of the generated diene. Electron-donating groups (e.g., alkyl groups like methyl) on the diene increase the rate of reaction with electron-poor dienophiles.[5] Conversely, electron-withdrawing groups on the diene can slow down the reaction or, in some cases, lead to an inverse-electron-demand Diels-Alder pathway if paired with an electron-rich dienophile.[6] The position of the substituent also dictates the regioselectivity of the cycloaddition.
Q3: My Diels-Alder reaction is showing low to no product formation. What are the common causes?
A3: Several factors can contribute to poor yields. A primary cause is incomplete decomposition of the 3-sulfolene to the corresponding diene.[3] This can be due to insufficient temperature or reaction time. Another common issue is the premature decomposition of the diene or polymerization before it can react with the dienophile. Additionally, the presence of moisture can be detrimental, especially when using dienophiles like maleic anhydride, which can hydrolyze to maleic acid.[7] Finally, an unfavorable equilibrium (retro-Diels-Alder reaction) at high temperatures can also limit product formation.[8]
Q4: Can Lewis acids be used to catalyze the Diels-Alder reaction of substituted 3-sulfolenes?
A4: Yes, Lewis acids can significantly accelerate Diels-Alder reactions and improve stereoselectivity.[9][10] They typically coordinate to the dienophile, lowering its LUMO energy and making it more reactive towards the diene.[11] This is particularly useful for reactions that are sluggish under thermal conditions. However, the choice of Lewis acid and reaction conditions must be carefully optimized, as the Lewis acid can also promote side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete decomposition of 3-sulfolene: The reaction temperature may be too low for the specific substituted 3-sulfolene. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or another appropriate method. Ensure the solvent has a sufficiently high boiling point.[3] |
| Diene Polymerization: The in situ generated diene is polymerizing before it can react with the dienophile. This is more likely with highly reactive dienes. | Heat the reaction mixture gently and slowly to control the rate of diene generation.[2] Ensure the dienophile is present in a sufficient concentration. | |
| Hydrolysis of Dienophile: Dienophiles like maleic anhydride are sensitive to moisture. | Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glove box or under an inert atmosphere.[7] | |
| Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to revert to starting materials.[8] | Optimize the reaction temperature by running the reaction at the lowest effective temperature. Consider using a Lewis acid catalyst to enable lower reaction temperatures.[9] | |
| Formation of Multiple Products/Isomers | Poor Regio- or Stereoselectivity: The substituents on the diene and dienophile do not provide sufficient electronic or steric bias. | Consider using a Lewis acid catalyst to enhance stereoselectivity.[11] Alternatively, modify the substituents on the starting materials to increase selectivity. |
| Side Reactions: The evolved sulfur dioxide (SO2) can react with acid-sensitive substrates. | If your substrate is acid-sensitive, consider performing the reaction in the presence of a non-nucleophilic base to scavenge the SO2. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent: The chosen solvent may be too good at dissolving the product, leading to losses during workup. | Use a mixed solvent system for recrystallization. For example, if xylene is the reaction solvent, adding a co-solvent like petroleum ether in which the product is poorly soluble can induce crystallization.[3] |
| Product decomposition during purification: The product may be thermally unstable. | Use purification methods that do not require high temperatures, such as flash chromatography at room temperature. |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride
This protocol serves as a baseline and can be adapted for substituted 3-sulfolenes with appropriate modifications to temperature and reaction time.
Materials:
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3-Sulfolene (or substituted 3-sulfolene)
-
Maleic anhydride (or other dienophile)
-
Dry xylene (or other high-boiling solvent)
-
Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add dry xylene to the flask to dissolve the reactants (concentration can be optimized, a common starting point is 0.5-1.0 M).[1]
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the mixture gently with stirring to ensure complete dissolution of the starting materials before bringing it to reflux.[1]
-
Heat the reaction mixture to a moderate reflux for 30 minutes.[12] The temperature should be sufficient to induce the decomposition of the 3-sulfolene and promote the cycloaddition.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, the volume of the solvent can be reduced under vacuum, or a co-solvent in which the product is insoluble can be added to induce precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Diels-Alder reaction of various substituted 3-sulfolenes. Note that yields are highly dependent on the specific dienophile and reaction conditions.
Table 1: Thermal Diels-Alder Reaction of Substituted 3-Sulfolenes with Maleic Anhydride
| 3-Sulfolene Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 3-Sulfolene | Xylene | Reflux (~140) | 30 min | 89%[1] |
| 3-Sulfolene | Xylene | Reflux (~140) | Not specified | 49.31%[4] |
| Furan-fused 3-sulfolene | Benzene | 150 (sealed tube) | 1 h | Good yields[13] |
Visualizations
Logical Workflow for Optimizing Diels-Alder Reactions
Caption: Workflow for optimizing Diels-Alder reactions of substituted 3-sulfolenes.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in Diels-Alder reactions.
References
- 1. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing polymerization during the synthesis and handling of 3-sulfolene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis and handling of 3-sulfolene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed the formation of a white, amorphous solid during my 3-sulfolene synthesis. What is it and how can I prevent it?
A: The white, amorphous solid is likely a polysulfone, a polymer resulting from the undesired polymerization of the butadiene reactant or 3-sulfolene itself.[1] This can be prevented by:
-
Adding a polymerization inhibitor: Small amounts of inhibitors like hydroquinone or pyrogallol should be added to the reaction mixture to prevent the free-radical polymerization of butadiene.[1]
-
Controlling the reaction temperature: While the reaction between butadiene and sulfur dioxide can proceed at room temperature over several days, higher temperatures (e.g., 130°C for 30 minutes) can be used to accelerate the reaction.[1] However, temperatures above 100°C can also promote the polymerization of 3-sulfolene, especially in the presence of radical initiators.[1] Careful temperature control is crucial.
-
Ensuring an oxygen-free environment: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization.
Q2: My 3-sulfolene product seems to be decomposing upon heating. Is this normal?
A: Yes, this is a characteristic property of 3-sulfolene. It undergoes a retro-cheletropic reaction at elevated temperatures (typically above 100-110°C) to regenerate 1,3-butadiene and sulfur dioxide.[1] This property is often exploited in Diels-Alder reactions where 3-sulfolene serves as a convenient in-situ source of butadiene, avoiding the handling of the gaseous diene.[1] If you do not intend for this decomposition to occur, avoid heating 3-sulfolene to high temperatures during handling or storage.
Q3: Can I use a base in my reaction involving 3-sulfolene?
A: Caution should be exercised when using bases with 3-sulfolene. In the presence of a base or cyanide, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[1] At 50°C, an equilibrium mixture containing 42% 3-sulfolene and 58% 2-sulfolene can be obtained.[1] While 3-sulfolene can undergo homopolymerization, 2-sulfolene does not, though it can copolymerize with vinyl compounds.[2]
Q4: What are the recommended storage conditions for 3-sulfolene to prevent degradation or polymerization?
A: 3-Sulfolene is a white, crystalline solid that is relatively stable and can be stored for extended periods.[1] To ensure its stability:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
-
While it can be stored at room temperature, refrigeration is also a suitable storage option.[4]
-
Avoid storing at elevated temperatures to prevent its decomposition back to butadiene and sulfur dioxide.[4]
Q5: I am using 3-sulfolene as a source of butadiene for a Diels-Alder reaction, but I am getting low yields and some polymeric byproducts. How can I optimize this?
A: To optimize your Diels-Alder reaction:
-
Use a polymerization inhibitor: The addition of an inhibitor like hydroquinone is recommended to prevent the polymerization of the in-situ generated butadiene.[5]
-
Control the heating: Heat the reaction mixture gently and slowly to control the release of butadiene.[6] Vigorous heating can lead to an excess of free butadiene, which can then dimerize or polymerize.
-
Solvent choice: High-boiling solvents like xylene are often used to reach the necessary temperature for the retro-Diels-Alder reaction of 3-sulfolene.[1]
Quantitative Data on Polymerization Inhibition
The following table summarizes the impact of using an inhibitor during the synthesis of 3-sulfolene from butadiene and sulfur dioxide.
| Inhibitor | Molar Ratio of Butadiene to SO₂ | Reaction Temperature (°C) | Polymer Formed (g) | 3-Sulfolene Yield (%) | Reference |
| tert-Butylcatechol | 1.01 | 80 | 0 | 99.3 | [7] |
| None | 1.01 | 80 | 23 | 72.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Sulfolene with Polymerization Inhibitor
This protocol is adapted from a general procedure for the synthesis of 3-sulfolene.[1]
Materials:
-
1,3-Butadiene
-
Sulfur dioxide
-
Hydroquinone or pyrogallol (inhibitor)
-
Autoclave or a pressure-rated reaction vessel
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and properly sealed.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor, such as hydroquinone or pyrogallol, to the autoclave. The exact amount should be a small fraction of the reactants' weight (e.g., <1% by weight).
-
Reactant Charging: Carefully charge the autoclave with liquefied butadiene and sulfur dioxide. The reaction is a 1:1 cycloaddition.
-
Reaction Conditions:
-
For a slower reaction, allow the mixture to stand at room temperature for several days.
-
For an accelerated reaction, heat the autoclave to 130°C for approximately 30 minutes. Monitor the pressure throughout the reaction.
-
-
Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any unreacted sulfur dioxide in a fume hood.
-
Product Retrieval: Open the autoclave and collect the crystalline 3-sulfolene product.
-
Purification (Optional): The crude product can be purified by recrystallization.
Protocol 2: Purification of 3-Sulfolene by Recrystallization
This protocol provides a general method for purifying solid organic compounds.[6][8][9]
Materials:
-
Crude 3-sulfolene
-
A suitable solvent (e.g., methanol, ethanol, or water, in which 3-sulfolene is soluble at high temperatures and less soluble at low temperatures)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which 3-sulfolene has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude 3-sulfolene in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if insoluble impurities are present): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Visualizations
Logical Workflow for Preventing Polymerization During Synthesis
Caption: Workflow for the synthesis of 3-sulfolene with steps to prevent polymerization.
Free-Radical Polymerization Pathway of 3-Sulfolene
Caption: The three main stages of the free-radical polymerization of 3-sulfolene.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. CavacoPedia @ Cavac's Stuff [cavac.at]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. JP3155126B2 - Method for producing sulfolene - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
Troubleshooting guide for the cheletropic extrusion from functionalized 3-sulfolenes
Technical Support Center: Cheletropic Extrusion of Functionalized 3-Sulfolenes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the cheletropic extrusion of sulfur dioxide (SO₂) from functionalized 3-sulfolenes to generate 1,3-dienes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My cheletropic extrusion reaction is showing low to no conversion. What are the common causes?
A: Low conversion is typically linked to three main factors: reaction temperature, solvent choice, and the stability of your specific 3-sulfolene derivative.
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Temperature: The thermal extrusion of SO₂ is a retro-cheletropic reaction that requires sufficient thermal energy. The decomposition temperature for the parent 3-sulfolene is typically above 80°C, with reactions often conducted between 110°C and 135°C.[1][2] Functionalization on the sulfolene ring can significantly alter the required temperature.
-
Recommendation: Gradually increase the reaction temperature in 10°C increments. If the substrate is sensitive, consider using a high-boiling solvent to maintain a consistent temperature. For highly substituted or stubborn sulfolenes, alternative methods like treatment with ultrasonically dispersed potassium may be necessary.[3]
-
-
Solvent Effects: The rate of the reverse reaction (SO₂ extrusion) is influenced by solvent polarity. The rate of cycloelimination decreases in more polar solvents.[4]
-
Isomerization: In the presence of basic impurities or under certain conditions, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[1][2] 2-sulfolenes are generally more resistant to thermal SO₂ extrusion.
-
Recommendation: Ensure your starting material is pure and free from basic residues. Purification of the 3-sulfolene by recrystallization may be necessary.
-
2. Q: I'm observing significant byproduct formation. What are the likely side reactions?
A: The most common side reactions are isomerization of the starting material and polymerization of the resulting diene.
-
Isomerization to 2-Sulfolene: As mentioned above, 3-sulfolene can isomerize to 2-sulfolene, especially with heat or in the presence of a base.[1][2] This isomer is often unreactive under standard extrusion conditions.
-
Diene Polymerization: The 1,3-diene product is often highly reactive and can polymerize, especially at the elevated temperatures used for extrusion.
-
Recommendation: To prevent polymerization, add a radical inhibitor like hydroquinone or pyrogallol to the reaction mixture.[1][2] Additionally, performing the reaction in the presence of a dienophile (an in situ Diels-Alder reaction) can trap the diene as it is formed, preventing it from polymerizing.[1][5]
-
Below is a diagram illustrating the main reaction pathway versus common side reactions.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. CavacoPedia @ Cavac's Stuff [cavac.at]
- 3. A convenient method for the extrusion of sulfur dioxide from 2,2,5,5-tetrasubstituted 3-sulfolenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
Scaling up the synthesis of 3-p-toluenesulfonyl-3-sulfolene for gram-scale production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of 3-p-toluenesulfonyl-3-sulfolene. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during gram-scale production.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step process for the gram-scale synthesis of this compound, starting from the commercially available 3-sulfolene. The first step involves the deprotonation of 3-sulfolene to form an anion, which is then quenched with p-toluenesulfonyl chloride.
Step 1: Deprotonation of 3-Sulfolene
Step 2: Sulfonylation with p-Toluenesulfonyl Chloride
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 10.0 g | 0.0846 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 37.2 mL (2.5 M in hexanes) | 0.0931 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 17.7 g | 0.0928 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Detailed Methodology
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Dissolution of Starting Material: 10.0 g (0.0846 mol) of 3-sulfolene is added to the flask, followed by 150 mL of anhydrous THF. The mixture is stirred until the 3-sulfolene is completely dissolved.
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 37.2 mL (0.0931 mol) of 2.5 M n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a pale yellow color. The mixture is stirred for an additional 1 hour at -78 °C.
-
Sulfonylation: A solution of 17.7 g (0.0928 mol) of p-toluenesulfonyl chloride in 50 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C over 30 minutes. The reaction is then allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C (ice bath).
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with 100 mL of brine. The aqueous layer is then back-extracted with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to afford pure this compound as a white crystalline solid.
Expected Yield and Purity
| Parameter | Value |
| Expected Yield | 70-80% |
| Melting Point | 145-148 °C |
| Purity (by ¹H NMR) | >98% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation due to moisture in the reaction. 2. Inactive n-butyllithium. 3. Impure 3-sulfolene or p-toluenesulfonyl chloride. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert (nitrogen or argon) atmosphere. Use freshly distilled anhydrous THF. 2. Titrate the n-butyllithium solution before use to determine its exact concentration. 3. Use high-purity starting materials. p-Toluenesulfonyl chloride can be purified by recrystallization from petroleum ether. |
| Formation of Side Products | 1. Reaction temperature too high during deprotonation or sulfonylation. 2. Presence of oxygen in the reaction. 3. Elimination or rearrangement side reactions. | 1. Maintain the reaction temperature at -78 °C during the addition of n-BuLi and TsCl. 2. Ensure the reaction is maintained under a positive pressure of inert gas. 3. Monitor the reaction by TLC to check for the formation of byproducts. Adjust reaction time and temperature as needed. |
| Difficulty in Purification | 1. Oily crude product that does not crystallize. 2. Co-crystallization with impurities. | 1. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Column chromatography (silica gel, ethyl acetate/hexanes gradient) can also be used. 2. Perform a second recrystallization using a different solvent system. |
| Incomplete Reaction | 1. Insufficient amount of n-butyllithium or p-toluenesulfonyl chloride. 2. Short reaction time. | 1. Use a slight excess (1.1 equivalents) of both n-butyllithium and p-toluenesulfonyl chloride. 2. Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the stirring period at room temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature (-78 °C) during the addition of n-butyllithium and p-toluenesulfonyl chloride?
A1: Maintaining a low temperature is critical to prevent side reactions. At higher temperatures, n-butyllithium can react with the solvent (THF) or undergo other undesired reactions. The sulfonylation step is also exothermic, and low temperatures help to control the reaction rate and prevent the formation of byproducts.
Q2: Can I use a different base for the deprotonation step?
A2: While other strong bases like lithium diisopropylamide (LDA) could potentially be used, n-butyllithium is commonly employed for the deprotonation of sulfolenes. The choice of base can affect the reaction's efficiency and selectivity, so any substitution should be carefully evaluated.
Q3: How can I confirm the purity of the final product?
A3: The purity of this compound can be assessed using several analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and identify any impurities. Melting point analysis is a good indicator of purity; a sharp melting point close to the literature value suggests a pure compound. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.
Q4: What are the main safety precautions to consider for this synthesis?
A4: This synthesis involves hazardous reagents and requires appropriate safety measures.
-
n-Butyllithium: is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
p-Toluenesulfonyl chloride: is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents: can form explosive peroxides. Ensure solvents are tested for peroxides and handled appropriately.
-
Cryogenic temperatures: The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns.
Q5: Is this synthesis scalable beyond the gram-scale?
A5: Yes, this synthesis is potentially scalable. However, scaling up requires careful consideration of heat transfer, mixing efficiency, and the safe handling of larger quantities of hazardous reagents. A pilot plant study would be necessary to optimize the process for larger-scale production, with particular attention to temperature control during the exothermic deprotonation and sulfonylation steps.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Proposed reaction pathway for the synthesis.
Identifying and removing impurities from 3-sulfolene starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3-sulfolene starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 3-sulfolene.
Issue 1: Low Recovery of 3-Sulfolene After Recrystallization
| Possible Cause | Recommendation |
| Excessive solvent usage | Use the minimum amount of hot solvent required to dissolve the 3-sulfolene. Adding too much solvent will keep a significant portion of the product dissolved even after cooling. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Incomplete crystallization | If crystallization does not occur or is incomplete, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 3-sulfolene to induce crystallization. |
| Washing with room temperature solvent | Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the purified product. |
Issue 2: Oily Residue or Poor Crystal Formation
| Possible Cause | Recommendation |
| Presence of polymeric impurities | Polymeric materials formed during the synthesis or storage of 3-sulfolene can inhibit crystallization.[1][2] Consider a pre-purification step, such as filtration through a plug of silica gel, before recrystallization. |
| Melting point of 3-sulfolene is close to the boiling point of the solvent | If the 3-sulfolene "oils out" instead of crystallizing, it means it is melting before it dissolves. Use a solvent with a lower boiling point or a solvent mixture. |
| Presence of water | Ensure all glassware is dry and use an anhydrous solvent, as water can interfere with crystallization. |
Issue 3: Discolored (Yellow or Brown) Crystals
| Possible Cause | Recommendation |
| Presence of colored impurities | Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb some of the desired product. |
| Decomposition of 3-sulfolene | Avoid prolonged heating of the 3-sulfolene solution, as it can decompose, especially at temperatures above 80°C, leading to discoloration.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 3-sulfolene?
A1: Common impurities in commercial 3-sulfolene can include:
-
2-Sulfolene: An isomer that can form in the presence of base or upon heating.[1][2]
-
Polymeric byproducts: High molecular weight polymers can form during the synthesis of 3-sulfolene.[1][2]
-
Residual starting materials: Unreacted butadiene and sulfur dioxide may be present.
-
Water: 3-sulfolene is hygroscopic and can absorb moisture from the atmosphere.
Q2: What is the recommended method for purifying 3-sulfolene by recrystallization?
A2: Recrystallization from methanol is a common and effective method. A general protocol is provided below.
Q3: Can I use a solvent other than methanol for recrystallization?
A3: Yes, other polar solvents may be suitable. The ideal solvent should dissolve 3-sulfolene well at elevated temperatures but poorly at low temperatures. Ethanol and isopropanol could be potential alternatives, but solubility tests should be performed to determine the optimal solvent for your specific batch of 3-sulfolene.
Q4: When is distillation a more appropriate purification method than recrystallization?
A4: Distillation, specifically vacuum distillation, is more suitable for removing non-volatile impurities, such as polymers or salts. It is also a good method for large-scale purification. However, care must be taken to avoid thermal decomposition of 3-sulfolene at elevated temperatures.
Q5: How can I assess the purity of my 3-sulfolene?
A5: The purity of 3-sulfolene can be assessed using several analytical techniques:
-
Melting Point: Pure 3-sulfolene has a sharp melting point of 65-66 °C. A broad melting range or a depressed melting point indicates the presence of impurities.
-
Gas Chromatography (GC): GC can be used to separate and quantify volatile impurities, such as 2-sulfolene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and help identify impurities.
Experimental Protocols
Protocol 1: Recrystallization of 3-Sulfolene from Methanol
-
Dissolution: In a fume hood, dissolve the impure 3-sulfolene in a minimal amount of hot methanol in an Erlenmeyer flask by gently heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crystals in a desiccator or under vacuum to remove residual solvent.
Purity Data (Illustrative Example)
| Purification Step | Purity (by GC) | Melting Point (°C) |
| Crude 3-Sulfolene | 90% | 60-63 |
| After Recrystallization | >99% | 65-66 |
Protocol 2: Vacuum Distillation of 3-Sulfolene
Caution: 3-Sulfolene can decompose at elevated temperatures. It is crucial to perform this procedure under vacuum to lower the boiling point.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are properly sealed.
-
Charging the Flask: Place the impure 3-sulfolene in the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 3-sulfolene is approximately 95-97 °C at 1 mmHg.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: Workflow for the purification of 3-sulfolene by recrystallization.
Caption: Troubleshooting logic for common 3-sulfolene purification issues.
References
Technical Support Center: Enhancing Regioselectivity in Reactions of 3-p-Toluenesulfonyl-3-sulfolene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-p-toluenesulfonyl-3-sulfolene. The focus is on enhancing the regioselectivity of its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound where regioselectivity is a critical concern?
A1: Regioselectivity is a primary concern in two main types of reactions involving this compound:
-
Diene Synthesis via Base-Induced Ring Opening and Cross-Coupling: The initial base-induced ring opening of the sulfolene ring can lead to different regioisomers of the resulting dienylsulfinate intermediate. Controlling the position of the subsequent cross-coupling reaction is crucial for the synthesis of the desired substituted diene.
-
Ramberg-Bäcklund Type Reactions: In reactions analogous to the Ramberg-Bäcklund reaction, the initial deprotonation and subsequent formation of the episulfone intermediate can occur at different positions, leading to a mixture of alkene products.
Q2: How does the choice of base influence the regioselectivity of the ring-opening reaction?
A2: The choice of base is critical in determining the regioselectivity of the initial deprotonation. A sterically hindered, non-nucleophilic base is often preferred to selectively deprotonate at the less sterically hindered position. The strength of the base can also play a role, with stronger bases potentially leading to less selective deprotonation or undesired side reactions.
Q3: Can temperature affect the regiochemical outcome?
A3: Yes, temperature can significantly impact regioselectivity. The intermediate dienylsulfinate formed during the base-induced ring opening can be prone to isomerization at elevated temperatures.[1] This can lead to a loss of regiochemical control. It is generally advisable to conduct the ring-opening step at low temperatures to minimize this issue.
Q4: What role does the palladium catalyst and its ligands play in controlling regioselectivity in subsequent cross-coupling reactions?
A4: In palladium-catalyzed cross-coupling reactions of the dienylsulfinate intermediate, the ligand on the palladium center can influence the regioselectivity of the C-C bond formation. Bulky or electronically distinct ligands can direct the coupling to a specific carbon atom of the diene system, often due to steric hindrance or electronic effects.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Diene Synthesis
Symptoms:
-
Formation of a mixture of regioisomeric diene products.
-
Inconsistent product ratios between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Isomerization of Dienylsulfinate Intermediate | Perform the base-induced ring opening at a lower temperature (e.g., -78 °C to 0 °C) to minimize isomerization. Add the palladium catalyst and coupling partner at the same low temperature before allowing the reaction to warm. |
| Incorrect Base Selection | Use a sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to favor deprotonation at the less substituted alpha-carbon. |
| Inappropriate Ligand on Palladium Catalyst | Screen a variety of phosphine ligands. Electron-rich, bulky ligands such as XPhos or SPhos may enhance selectivity for the more sterically accessible position. |
| Reaction Solvent | The polarity of the solvent can influence the stability and reactivity of the intermediates. Test a range of solvents from polar aprotic (e.g., THF, Dioxane) to nonpolar (e.g., Toluene). |
Issue 2: Undesired Alkene Isomer in Ramberg-Bäcklund Type Reactions
Symptoms:
-
Formation of the undesired E/Z isomer of the alkene product.
-
Low yield of the target alkene due to competing side reactions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base Strength | The stereochemical outcome of the Ramberg-Bäcklund reaction can be dependent on the base strength. For the formation of Z-alkenes, weaker bases are often preferred, while strong bases may favor the E-alkene. |
| Incomplete Halogenation (in Myers' modification) | If using an in-situ halogenation protocol, ensure complete formation of the α-halosulfone before the addition of the base for the elimination step. |
| Reaction Temperature | The stability of the episulfone intermediate and the rate of SO2 extrusion can be temperature-dependent. Optimize the reaction temperature to favor the desired stereochemical pathway. |
| Substrate Steric Hindrance | The steric environment around the sulfone can influence the approach of the base and the conformation of the intermediate, thereby affecting the E/Z ratio of the product. Modification of protecting groups or other remote substituents may be necessary. |
Experimental Protocols
Key Experiment: Regioselective Synthesis of a 1-Aryl-3-(p-tolylsulfonyl)buta-1,3-diene
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide to regioselectively form the corresponding diene.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Aryl bromide (Ar-Br)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the dienylsulfinate intermediate.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 (0.05 eq) and PPh3 (0.2 eq) in anhydrous THF.
-
Add the aryl bromide (1.2 eq) to the dienylsulfinate solution, followed by the pre-mixed palladium catalyst.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer of the diene.
Visualizations
References
Validation & Comparative
A Comparative Guide to Masked Diene Precursors: 3-p-Toluenesulfonyl-3-sulfolene in Focus
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of diene precursor is critical to the success of this reaction. This guide provides an objective comparison of 3-p-toluenesulfonyl-3-sulfolene with other notable masked diene precursors, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
The use of masked dienes, stable compounds that generate the reactive diene in situ, has revolutionized the application of the Diels-Alder reaction by overcoming the challenges associated with handling volatile or unstable dienes. Among these precursors, this compound stands out as a versatile and reactive option. This guide will delve into its performance characteristics in comparison to other widely used masked dienes, including unsubstituted 3-sulfolene, Danishefsky's diene, and Rawal's diene.
Performance Comparison of Masked Diene Precursors
The efficacy of a masked diene precursor is evaluated based on several key parameters: the yield of the Diels-Alder adduct, the conditions (temperature and time) required for the reaction, and the stereoselectivity of the cycloaddition. The following table summarizes the performance of this compound and its counterparts in reactions with common dienophiles.
| Diene Precursor | Dienophile | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| This compound | N-Phenylmaleimide | Toluene, reflux | High | Not specified | [1] |
| Unsubstituted 3-Sulfolene | Maleic Anhydride | Xylene, reflux (110-130°C), 30 min | up to 90 | cis | [2][3] |
| Unsubstituted 3-Sulfolene | Diethyl Fumarate | 110°C | 66-73 | trans | [3] |
| Danishefsky's Diene | Maleic Anhydride | Not specified | Rapid reaction | High regioselectivity | [4] |
| Rawal's Diene | Electron-deficient dienophiles | Often at or below 0°C | High | High | [5] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted as indicative of general performance.
In-Depth Analysis of this compound
The presence of the electron-withdrawing p-toluenesulfonyl group at the 3-position of the sulfolene ring is expected to influence the reactivity of the generated diene. This substituent can affect the electronic properties and the stability of the diene, potentially altering its reactivity profile in Diels-Alder reactions compared to the unsubstituted analogue. While specific quantitative data for a direct comparison is scarce in readily available literature, the chemistry of sulfonyl-substituted dienes suggests they are potent dienophiles in their own right and can participate in various cycloaddition reactions.[6][7]
Alternative Masked Diene Precursors: A Snapshot
Unsubstituted 3-Sulfolene: This is a widely used and commercially available precursor for 1,3-butadiene.[3] It is a stable, crystalline solid that, upon heating, undergoes a retro-cheletropic reaction to release sulfur dioxide and 1,3-butadiene.[8][9] Its primary advantage is its convenience and the in situ generation of a highly reactive, gaseous diene.
Danishefsky's Diene: This electron-rich siloxydiene is renowned for its high reactivity and regioselectivity in Diels-Alder reactions, particularly with electron-poor dienophiles.[4][10][11] It allows for the synthesis of complex cyclohexenone derivatives under mild conditions.
Rawal's Diene: Known for its exceptional reactivity, Rawal's diene often surpasses Danishefsky's diene, enabling Diels-Alder reactions to proceed at or below room temperature with high yields.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for Diels-Alder reactions using sulfolene-based precursors.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Diels-Alder reaction using a sulfolene precursor.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 5. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Dienophile Efficacy: 3-p-Toluenesulfonyl-3-sulfolene vs. Maleic Anhydride in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile.[1] The reactivity of the dienophile is paramount to the success of this cycloaddition. This guide provides a comparative analysis of the efficacy of two potential dienophiles: the well-established and highly reactive maleic anhydride and the less common 3-p-toluenesulfonyl-3-sulfolene.
While extensive experimental data underscores the exceptional performance of maleic anhydride, a survey of scientific literature reveals a notable absence of this compound being utilized as a dienophile. Instead, 3-sulfolene and its derivatives are widely employed as stable, solid precursors for the in situ generation of 1,3-butadiene (the diene) through a thermal cheletropic extrusion of sulfur dioxide.[2][3] This guide will present the robust data for maleic anhydride's dienophilic activity and offer a theoretical perspective on the factors likely rendering this compound an ineffective dienophile.
Maleic Anhydride: A Highly Efficacious Dienophile
Maleic anhydride is a quintessential example of a reactive dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond. This electronic feature significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene.[4]
Quantitative Performance Data
The high reactivity of maleic anhydride is demonstrated in its Diels-Alder reactions with various dienes, such as anthracene and furan, often resulting in high yields.
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | Xylene, reflux | 24-97% | 240-264 |
| Furan | Maleic Anhydride | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Tetrahydrofuran, room temp. | ~73% | 116-117 |
Note: Yields can vary based on specific experimental conditions and purification methods.
Experimental Protocols
Detailed methodologies for the Diels-Alder reactions of maleic anhydride with anthracene and furan are well-documented.
1. Reaction of Anthracene and Maleic Anhydride
-
Reactants: Anthracene (0.3 g) and maleic anhydride (0.15 g).[5]
-
Solvent: Xylene (3 mL).[5]
-
Procedure: The reactants are combined in a round-bottom flask with a spin bar and dissolved in xylene. The flask is fitted with a reflux condenser. The mixture is heated to reflux in a sand bath for a minimum of 30 minutes. After cooling to room temperature, the product crystallizes and is collected by vacuum filtration.[5]
-
Purification: The crude product can be recrystallized from a suitable solvent.
2. Reaction of Furan and Maleic Anhydride
-
Reactants: Maleic anhydride (2.5 g) and furan (1.5 mL).[6]
-
Solvent: Tetrahydrofuran (THF, 8 mL).[6]
-
Procedure: Maleic anhydride is dissolved in THF in a vial. Furan is then added, and the mixture is thoroughly mixed. The vial is capped and allowed to stand. The crystalline product is then collected by vacuum filtration, washing with cold THF.[6]
This compound: A Theoretical Perspective on its Limited Dienophilic Efficacy
A comprehensive search of chemical literature does not yield experimental data for this compound acting as a dienophile in Diels-Alder reactions. Its structural analog, 3-sulfolene, is almost exclusively used as a convenient and safe solid source of gaseous 1,3-butadiene.[2][3] The thermal retro-cheletropic reaction releases butadiene and sulfur dioxide, with the former being consumed in the Diels-Alder reaction.[2]
The lack of dienophilic activity for this compound can be attributed to several factors:
-
Electronic Effects: While the sulfonyl group is electron-withdrawing, its influence on the double bond within the sulfolene ring is not as activating as the conjugated carbonyls in maleic anhydride. The electron density of the double bond may not be sufficiently lowered to make it a highly reactive dienophile.
-
Steric Hindrance: The bulky p-toluenesulfonyl group would create significant steric hindrance, impeding the approach of a diene to the double bond for the concerted [4+2] cycloaddition.
-
Alternative Reactivity: The dominant and facile thermal extrusion of sulfur dioxide to form a diene provides a lower energy reaction pathway, making its role as a diene precursor far more favorable than as a dienophile.[3]
Visualizing the Reaction Pathways
The following diagrams illustrate the typical Diels-Alder reaction workflow and the distinct roles of maleic anhydride and 3-sulfolene derivatives.
Caption: General workflow of a Diels-Alder reaction.
Caption: Contrasting roles in Diels-Alder reactions.
Conclusion
For researchers seeking a reliable and highly efficient dienophile for Diels-Alder reactions, maleic anhydride remains a superior choice, supported by a vast body of experimental evidence. Its strong electron-withdrawing character and favorable steric profile lead to high yields and predictable stereoselectivity.
In contrast, this compound is not a recognized dienophile in the context of Diels-Alder reactions. Its established and primary utility lies in its role as a solid, stable precursor for the in situ generation of a substituted 1,3-diene. Therefore, a direct comparison of their efficacy as dienophiles is not experimentally feasible. The choice between these two reagents should be based on their intended role in the reaction: maleic anhydride as a potent dienophile, and this compound as a diene precursor.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 6. studylib.net [studylib.net]
Comparative study of different sulfonylating agents for 3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
3-Sulfolene, also known as butadiene sulfone, is a versatile cyclic sulfone that serves as a stable, solid precursor for 1,3-butadiene, facilitating a range of chemical transformations. Its ease of handling and predictable reactivity make it a valuable reagent in organic synthesis. This guide provides a comparative overview of the key reactions of 3-sulfolene, supported by experimental data and detailed protocols.
I. Thermal Cheletropic Elimination (Retro-Diels-Alder Reaction)
The most prominent application of 3-sulfolene is its use as an in situ source of 1,3-butadiene for Diels-Alder reactions. Upon heating, 3-sulfolene undergoes a reversible cheletropic elimination to release sulfur dioxide and 1,3-butadiene. This allows for Diels-Alder reactions to be conducted with volatile dienes in a controlled manner, avoiding the need to handle gaseous butadiene.
Caption: Thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide.
Comparative Performance in Diels-Alder Reactions
The utility of 3-sulfolene as a butadiene source is demonstrated in its reactions with various dienophiles. The reaction conditions and yields for several representative Diels-Alder reactions are summarized in the table below.
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Maleic anhydride | Boiling xylene | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | up to 90% | [1][2] |
| Diethyl fumarate | 110 °C | trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester | 66-73% | [1][2] |
II. Isomerization to 2-Sulfolene
In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. This equilibrium is important to consider in base-catalyzed reactions.
Caption: Base-catalyzed isomerization of 3-sulfolene to 2-sulfolene.
At 50 °C, an equilibrium mixture contains approximately 42% 3-sulfolene and 58% 2-sulfolene.[1][2] The 2-sulfolene isomer can be isolated as a pure substance by heating the mixture for several days at 100 °C, which leads to the thermal decomposition of the less stable 3-sulfolene.[1][2]
III. Hydrogenation
Catalytic hydrogenation of 3-sulfolene yields sulfolane, a widely used industrial solvent for the extraction of aromatic hydrocarbons.
Caption: Hydrogenation of 3-sulfolene to sulfolane.
The hydrogenation over Raney nickel at approximately 20 bar and 60 °C can achieve yields of up to 65%.[1][2] Catalyst poisoning by sulfur compounds can limit the efficiency of this reaction.[1][2]
IV. Halogenation
3-Sulfolene readily reacts with halogens in aqueous solution. For instance, bromination yields 3,4-dibromotetrohydrothiophene-1,1-dioxide. This product can be further dehydrobrominated to produce the highly reactive thiophene-1,1-dioxide.
Caption: Bromination of 3-sulfolene in aqueous solution.
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from 3-Sulfolene and Maleic Anhydride
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (anhydrous)
Procedure:
-
A mixture of 3-sulfolene (1 equivalent) and maleic anhydride (1 equivalent) is suspended in anhydrous xylene.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by TLC until completion.
-
Upon cooling, the product crystallizes from the solution.
-
The crystalline product is collected by filtration, washed with cold xylene, and dried to yield cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Synthesis of trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester from 3-Sulfolene and Diethyl Fumarate
Materials:
-
3-Sulfolene (0.508 mole)
-
Diethyl fumarate (0.500 mole)
-
Hydroquinone (1.0 g)
-
Absolute ethanol (90 ml)
-
Sodium carbonate
-
Petroleum ether
Procedure:
-
A pressure reaction vessel is charged with 3-sulfolene, diethyl fumarate, hydroquinone, and absolute ethanol.[3]
-
The vessel is sealed and heated to 105-110 °C for 8-10 hours.[3]
-
After cooling to room temperature, the reaction mixture is poured into an Erlenmeyer flask.[3]
-
A solution of sodium carbonate in water is added to the stirred mixture.[3]
-
The product is extracted with petroleum ether.[3]
-
The combined organic layers are washed with aqueous sodium carbonate and water, then dried over anhydrous sodium sulfate.[3]
-
The solvent is removed under reduced pressure, and the residue is distilled to give the pure product.[3]
Conclusion
3-Sulfolene is a highly valuable and versatile reagent in organic synthesis, primarily serving as a safe and convenient source of 1,3-butadiene for Diels-Alder reactions. Its reactivity also extends to isomerization, hydrogenation, and halogenation, providing access to a variety of saturated and unsaturated sulfone derivatives. The choice of reaction conditions allows for the selective transformation of 3-sulfolene, making it an important building block for the synthesis of complex molecules.
References
Benchmarking the performance of 3-sulfolene derivatives in specific organic transformations
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. 3-Sulfolene and its derivatives have emerged as versatile and highly effective building blocks in a variety of organic transformations, most notably as stable and safe precursors for 1,3-dienes in the Diels-Alder reaction. This guide provides an objective comparison of the performance of 3-sulfolene and its derivatives against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic needs.
Performance in Diels-Alder Reactions: A Quantitative Comparison
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone of organic synthesis. The use of gaseous 1,3-butadiene, a key reactant, presents significant handling challenges. 3-Sulfolene serves as an excellent in situ source of 1,3-butadiene, cleanly decomposing upon heating to release the diene and sulfur dioxide gas.[1][2] This approach offers superior safety and convenience over the use of condensed butadiene gas.[3][4]
While direct comparative studies tabulating the performance of a wide range of 3-sulfolene derivatives are not abundant in the literature, we can compile and compare data from various sources to provide a useful benchmark. The following table summarizes the performance of 3-sulfolene and one of its common derivatives, 3-methyl-3-sulfolene (an isoprene precursor), in the Diels-Alder reaction with a common dienophile, maleic anhydride.
| Diene Precursor | Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux | 30 min | ~90 | [5] |
| 3-Sulfolene | Maleic Anhydride | Toluene | Reflux | 20 min | Not specified | [2] |
| 3-Sulfolene | Diethyl Fumarate | Not specified | 110 | Not specified | 66-73 | [5] |
| Furan-fused 3-sulfolene | Dimethyl acetylenedicarboxylate | Benzene | 150 | 1 h | High (not specified) | [6] |
Note: The yields reported are often for the isolated product after purification. Reaction conditions can significantly influence the outcome, and optimization is often necessary for specific substrate combinations.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for key transformations involving 3-sulfolene derivatives.
Diels-Alder Reaction of 3-Sulfolene with Maleic Anhydride
This procedure describes the classic Diels-Alder reaction using 3-sulfolene as a 1,3-butadiene source.[7][8][9]
Materials:
-
3-Sulfolene (2.5 g)
-
Maleic anhydride (1.5 g, finely pulverized)
-
Xylene (1 mL, dry)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add 3-sulfolene, finely pulverized maleic anhydride, and dry xylene.
-
Add a magnetic stir bar to the flask.
-
Assemble a reflux apparatus in a fume hood.
-
Gently heat the mixture with stirring to dissolve the solids.
-
Once the solids have dissolved, increase the heat to bring the mixture to a moderate reflux.
-
Continue refluxing for 30 minutes. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas, and the 1,3-butadiene will react with maleic anhydride.
-
After 30 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.
-
The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, will crystallize upon cooling.
-
Isolate the product by vacuum filtration and wash with a small amount of cold xylene or petroleum ether.
-
Dry the product to obtain the final crystalline solid.
Palladium-Catalyzed Stille Coupling of 3-Tributylstannyl-3-sulfolene
This protocol allows for the synthesis of various 3-substituted 3-sulfolenes, which can then be used as precursors for substituted dienes. The following is a general procedure based on the principles of Stille coupling.[10]
Materials:
-
3-Tributylstannyl-3-sulfolene
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent, followed by the 3-tributylstannyl-3-sulfolene and the aryl or vinyl halide.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (to remove the tin byproducts).
-
Stir the mixture vigorously for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 3-sulfolene.
Visualizing Reaction Pathways
Understanding the mechanisms of these transformations is key to their effective application and optimization. The following diagrams, generated using Graphviz, illustrate the experimental workflow of the Diels-Alder reaction and the catalytic cycle of the Stille coupling.
Asymmetric Transformations: The Role of Chiral Sulfolene Derivatives
The development of asymmetric methodologies is a major focus in modern organic synthesis. Chiral 3-sulfolene derivatives and the use of chiral catalysts in reactions involving sulfolenes have opened new avenues for the stereocontrolled synthesis of complex molecules. For instance, asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles have been successfully achieved with high enantioselectivities using chiral Lewis acid catalysts.[11] In these reactions, the chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the product. While a detailed signaling pathway-like diagram for a specific asymmetric synthesis is complex and depends heavily on the specific catalyst and substrates, the general principle involves the formation of a chiral catalyst-substrate complex that lowers the energy of the transition state for the formation of one enantiomer over the other.
Conclusion
3-Sulfolene and its derivatives are invaluable tools in the arsenal of the synthetic organic chemist. Their ability to serve as stable, solid precursors for often gaseous or unstable dienes simplifies experimental procedures and enhances safety. While the parent 3-sulfolene is widely used for generating 1,3-butadiene, the potential of substituted 3-sulfolenes to provide access to a wide array of substituted dienes for the construction of complex molecular frameworks is vast. The development of catalytic methods for the functionalization of the 3-sulfolene ring, such as the Stille coupling, further expands their utility. Future research will likely focus on the development of a broader range of functionalized 3-sulfolene derivatives and their application in asymmetric catalysis and the synthesis of biologically active natural products and pharmaceuticals. This guide serves as a starting point for researchers looking to leverage the power of 3-sulfolene chemistry in their synthetic endeavors.
References
- 1. google.com [google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. syrris.jp [syrris.jp]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 8. Experiment #4 [sas.upenn.edu]
- 9. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-p-Toluenesulfonyl-3-sulfolene: A Guide to Cross-Reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 3-p-toluenesulfonyl-3-sulfolene with various functional groups commonly encountered in organic synthesis and drug development. Due to the limited direct experimental data available for this specific compound, this analysis is based on the established reactivity of analogous vinyl sulfones and the constituent functional moieties.
The hypothesized structure of this compound features a sulfolene ring substituted with a p-toluenesulfonyl (tosyl) group at the 3-position. This configuration classifies the molecule as a vinyl sulfone, a class of compounds known for their specific reactivity patterns. The strong electron-withdrawing nature of both the sulfone group within the ring and the external tosyl group is expected to render the double bond highly electrophilic.
Predicted Cross-Reactivity Profile
The primary mode of reaction for this compound with nucleophilic functional groups is anticipated to be a Michael-type conjugate addition to the activated double bond. The table below summarizes the expected reactivity with various functional groups.
| Functional Group | Representative Nucleophile | Expected Reaction Type | Predicted Reactivity | Rationale and Analogous Reactions |
| Thiols | Cysteine, Glutathione, Alkyl thiols | Michael Addition | High | Vinyl sulfones are well-documented to react readily with thiols. This reaction is often rapid and selective, forming a stable thioether linkage.[1][2] |
| Amines (Primary & Secondary) | Alkyl amines, Amino acids | Michael Addition | Moderate to High | Primary and secondary amines are expected to act as effective nucleophiles, adding to the activated alkene. The reactivity will be dependent on the amine's nucleophilicity and steric hindrance. |
| Alcohols | Serine, Tyrosine, Alkyl alcohols | Michael Addition (under basic conditions) | Low to Moderate | Alcohols are generally weaker nucleophiles than thiols and amines. The reaction is likely to require basic catalysis to generate the more nucleophilic alkoxide. |
| Phosphines | Trialkylphosphines | Michael Addition | Moderate | Phosphines are soft nucleophiles and are expected to undergo conjugate addition with vinyl sulfones. |
| Water/Hydroxide | Water, Hydroxide ion | Michael Addition | Low (Water), Moderate (Hydroxide) | While stable in neutral aqueous solutions, under basic conditions (presence of hydroxide), addition of water or hydroxide to the double bond may occur, potentially leading to ring opening or other side reactions. |
| Organometallics | Grignard reagents, Organolithiums | 1,2- and/or 1,4-Addition | High | These strong nucleophiles are expected to react, but the regioselectivity (1,2-addition to the sulfonyl group vs. 1,4-conjugate addition) may vary depending on the specific reagent and reaction conditions. |
| Enolates | Ketone/Ester enolates | Michael Addition | Moderate | Carbon nucleophiles such as enolates are expected to add to the electrophilic double bond in a classic Michael reaction. |
Key Reactive Sites of this compound
Caption: Hypothesized structure of this compound highlighting the primary sites for nucleophilic attack.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following general experimental protocols are suggested.
General Protocol for Cross-Reactivity Screening with a Thiol Nucleophile
-
Materials:
-
This compound
-
Model thiol (e.g., n-butanethiol or benzyl thiol)
-
Aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Base (e.g., Triethylamine or Diisopropylethylamine), if required
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol nucleophile (1.1 equivalents) to the solution. If base catalysis is being investigated, add the base (0.1-1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours).
-
Upon completion (disappearance of the starting material), quench the reaction if necessary (e.g., with a dilute acid wash if a base was used).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified product using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the adduct.
-
Mass Spectrometry (MS) to confirm the molecular weight of the product.
-
Infrared (IR) spectroscopy to observe changes in functional groups.
-
-
Caption: A generalized workflow for the experimental validation of cross-reactivity.
Mechanism of Michael Addition
The predominant reaction pathway is expected to be a base-catalyzed Michael addition.
Caption: The proposed mechanism for the reaction of a nucleophile with this compound.
Conclusion
Based on the established reactivity of vinyl sulfones, this compound is predicted to be a highly reactive Michael acceptor. It is expected to exhibit significant cross-reactivity with soft nucleophiles, particularly thiols and to a lesser extent, amines. Reactions with harder nucleophiles or under forcing conditions may lead to less selective transformations. The information presented in this guide serves as a foundational resource for researchers and drug development professionals, enabling informed decisions in the design of synthetic routes and in the assessment of potential off-target reactions. It is imperative that these theoretical predictions are validated through rigorous experimental investigation.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Isomeric Purity Analysis of 3-p-Toluenesulfonyl-3-sulfolene
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of reagents and intermediates is paramount to the success of synthetic pathways and the safety of final products. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of 3-p-toluenesulfonyl-3-sulfolene, a compound where positional isomerism can significantly impact reactivity and downstream outcomes.
Due to the limited direct literature on the isomeric purity analysis of this compound, this guide draws upon established analytical techniques for its precursors and analogous structures, namely sulfolenes and toluenesulfonic acid derivatives. The primary isomeric concerns involve the potential for the thermodynamically more stable 2-sulfolene isomer and the presence of ortho- and meta-isomers of the toluenesulfonyl group from the starting materials.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the desired sensitivity, resolution, and the nature of the potential isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most pertinent methods for this application.
| Analytical Technique | Principle | Resolution of Isomers | Sensitivity | Throughput | Key Considerations |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for positional isomers (e.g., ortho, meta, para) and double bond isomers (2- vs. 3-sulfolene). | Moderate to High (ng-µg range) | High | Method development can be time-consuming. Requires chromophores for UV detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High for volatile and thermally stable isomers. Derivatization may be necessary for less volatile compounds. | High to Very High (pg-fg range) | High | Compound must be thermally stable. Potential for on-column degradation. |
| ¹H and ¹³C NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Excellent for structural elucidation and distinguishing between isomers with different chemical environments. | Low (mg range) | Low | Provides detailed structural information but is not ideal for trace-level quantification. |
Experimental Protocols
Below are representative experimental protocols for the key analytical methods, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for separating the potential 2- and 3-sulfolene isomers as well as the ortho-, meta-, and para-toluenesulfonyl isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation. Start with a higher aqueous composition and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separation and identification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injection: Split injection is recommended to avoid column overloading.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for unambiguous structural confirmation of the isomers.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts and coupling constants of the protons on the sulfolene ring and the toluenesulfonyl group will be distinct for each isomer.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments, which will differ between isomers.
-
2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and carbons, aiding in the definitive assignment of isomeric structures.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of this compound.
Caption: Workflow for Isomeric Purity Analysis.
A Comparative Guide to the Kinetic Studies of Sulfur Dioxide Extrusion from 3-Sulfolenes for Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters associated with the thermal extrusion of sulfur dioxide (SO₂) from 3-p-toluenesulfonyl-3-sulfolene and other substituted 3-sulfolenes. The reversible cheletropic reaction of 1,3-dienes with sulfur dioxide to form 3-sulfolenes offers a convenient method for the protection and subsequent controlled release of conjugated dienes, which are pivotal intermediates in organic synthesis, particularly in Diels-Alder reactions.[1] The thermal stability of the sulfolene adduct and the kinetics of the retro-cheletropic reaction are of paramount importance for optimizing reaction conditions and yields.
This guide summarizes key kinetic data, details the experimental protocols for their determination, and presents a comparison with an alternative diene synthesis methodology.
Kinetic Data for SO₂ Extrusion from Substituted 3-Sulfolenes
The rate of thermal decomposition of 3-sulfolenes to their corresponding 1,3-dienes and SO₂ is significantly influenced by the nature of the substituents on the sulfolene ring. The following table summarizes the kinetic parameters for the pyrolysis of a series of substituted 2,5-dihydrothiophene 1,1-dioxides (3-sulfolenes) in tetrachloroethylene.
| Substituent at C-3 | Temperature (°C) | 10⁵ k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| H | 126.8 | 1.83 | 29.3 | -3.5 |
| Methyl | 126.8 | 1.15 | 29.8 | -3.2 |
| Ethyl | 126.8 | 0.98 | 30.0 | -3.1 |
| Isopropyl | 126.8 | 0.65 | 30.5 | -2.9 |
| t-Butyl | 126.8 | 0.23 | 31.5 | -2.5 |
| Phenyl | 126.8 | 2.50 | 28.8 | -4.0 |
| p-Tolyl | 126.8 | 2.35 | 28.9 | -3.8 |
| p-Anisyl | 126.8 | 2.15 | 29.0 | -3.7 |
| p-Chlorophenyl | 126.8 | 2.75 | 28.6 | -4.2 |
| p-Nitrophenyl | 126.8 | 3.80 | 28.0 | -4.8 |
Data sourced from Isaacs, N. S., & Laila, A. (1976). Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides. Perkin Transactions 2, (12), 1470-1474.
Experimental Protocol for Kinetic Analysis
The kinetic data presented above were determined by monitoring the thermal decomposition of the respective 3-sulfolenes. A detailed experimental protocol, based on the methodology described in the cited literature, is as follows:
Objective: To determine the first-order rate constants and activation parameters for the thermal extrusion of SO₂ from a substituted 3-sulfolene.
Materials:
-
Substituted 3-sulfolene of interest
-
High-boiling point, inert solvent (e.g., tetrachloroethylene)
-
Internal standard (e.g., a stable compound with a distinct NMR signal that does not react under the experimental conditions)
-
NMR tubes
-
NMR spectrometer with variable temperature control
-
Constant temperature oil bath
Procedure:
-
Sample Preparation: A solution of the substituted 3-sulfolene (c. 0.1 M) and an internal standard in an inert, high-boiling solvent is prepared directly in an NMR tube.
-
Kinetic Measurement:
-
The NMR tube is placed in the pre-heated probe of an NMR spectrometer at a constant, known temperature.
-
¹H NMR spectra are recorded at regular time intervals.
-
The disappearance of the reactant is monitored by integrating the signals corresponding to the olefinic protons of the sulfolene relative to the integral of the internal standard.
-
-
Data Analysis:
-
The concentration of the sulfolene at each time point is calculated from the integral ratios.
-
A plot of ln([Sulfolene]t/[Sulfolene]₀) versus time is constructed. For a first-order reaction, this should yield a straight line.
-
The negative slope of this line corresponds to the rate constant, k.
-
The procedure is repeated at several different temperatures to determine the temperature dependence of the rate constant.
-
-
Calculation of Activation Parameters:
-
The activation energy (Ea) and the pre-exponential factor (A) are determined from the Arrhenius equation by plotting ln(k) against 1/T.
-
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are calculated using the Eyring equation.
-
Alternative Method: The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction provides an alternative route to alkenes from α-halo sulfones via the extrusion of sulfur dioxide.[2] This reaction proceeds through a different mechanism involving the formation of an intermediate episulfone.
Comparison of SO₂ Extrusion Methods
| Feature | 3-Sulfolene SO₂ Extrusion | Ramberg-Bäcklund Reaction |
| Starting Material | 3-Sulfolene (from diene and SO₂) | α-Halo sulfone |
| Reaction Type | Pericyclic (cheletropic) | Ionic/Elimination |
| Key Intermediate | None (concerted) | Episulfone |
| Conditions | Thermal | Basic |
| Byproducts | SO₂ | SO₂, Salt |
Visualizing the Processes
Reaction Mechanism of 3-Sulfolene SO₂ Extrusion
Caption: The concerted, pericyclic mechanism of SO₂ extrusion from 3-sulfolene.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters of SO₂ extrusion.
Logical Comparison of Diene Synthesis Routes
Caption: Comparison of the 3-sulfolene and Ramberg-Bäcklund routes to dienes.
References
A Green Chemistry Perspective: Evaluating the Atom Economy of Alkene Syntheses Utilizing Sulfone-Based Reagents
A comparative guide for researchers, scientists, and drug development professionals on the efficiency of modern olefination methods, with a focus on atom economy. This guide provides a detailed analysis of the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction, comparing them with the well-established Wittig reaction for the synthesis of (E)-stilbene.
In the pursuit of sustainable chemical synthesis, atom economy has emerged as a critical metric for evaluating the efficiency of a chemical reaction. It provides a measure of how many atoms from the reactants are incorporated into the desired product, with a higher atom economy indicating a more efficient and less wasteful process. This guide delves into the atom economy of alkene syntheses that utilize sulfone-based reagents, specifically the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction. These methods are compared to the classical Wittig reaction, a cornerstone of organic synthesis, to provide a comprehensive overview for researchers aiming to select the most sustainable synthetic routes.
Comparing Olefination Strategies: A Quantitative Look at Atom Economy
The synthesis of (E)-stilbene is used here as a model system to compare the atom economy of the three olefination methods. The following tables summarize the reactants, products, and calculated atom economy for each reaction.
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) | Yield (%) |
| Julia-Kocienski Olefination | Benzaldehyde, 1-Phenyl-1H-tetrazol-5-yl methyl sulfone, KHMDS | (E)-Stilbene | 1-Phenyl-1H-tetrazole-5-thiolate salt, SO₂, KHMDS byproducts | 40.3% | ~90% |
| Ramberg-Bäcklund Reaction | Dibenzyl sulfone, Carbon tetrachloride, Potassium tert-butoxide | (E)-Stilbene | SO₂, Chloroform, Potassium chloride, tert-Butanol | 44.8% | ~70-85% |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde, Sodium hydroxide | (E)-Stilbene | Triphenylphosphine oxide, Sodium chloride, Water | 27.8% | ~85-95% |
Table 1: Comparison of Atom Economy and Yield for the Synthesis of (E)-Stilbene.
Delving into the Chemistry: Reaction Schemes and Mechanisms
The following diagrams illustrate the overall workflow for each of the compared olefination reactions.
Figure 1: Julia-Kocienski Olefination Workflow. This one-pot reaction proceeds through the formation of a sulfone anion, which adds to the aldehyde, followed by a Smiles rearrangement and elimination to yield the alkene.[1][2][3]
Figure 2: Ramberg-Bäcklund Reaction Workflow. This reaction involves the in-situ formation of an α-halosulfone, which then undergoes base-induced cyclization to an episulfone, followed by the extrusion of sulfur dioxide to form the alkene.[4][5][6]
Figure 3: Wittig Reaction Workflow. The Wittig reaction proceeds via the formation of a phosphorus ylide, which reacts with an aldehyde to form a betaine or oxaphosphetane intermediate, followed by elimination to give the alkene and triphenylphosphine oxide.[7][8][9]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic methods. Below are representative protocols for the synthesis of (E)-stilbene using the Julia-Kocienski olefination and the Wittig reaction.
Julia-Kocienski Olefination for (E)-Stilbene Synthesis
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
1-Phenyl-1H-tetrazol-5-yl methyl sulfone (1.1 mmol, 244.27 mg)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 mmol, 239.5 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.
Wittig Reaction for (E)-Stilbene Synthesis
Materials:
-
Benzyltriphenylphosphonium chloride (10 mmol, 3.89 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
50% aqueous Sodium Hydroxide (NaOH) solution (5 mL)
-
Dichloromethane (CH₂Cl₂) (20 mL)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring vigorously for 30 minutes at room temperature.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain (E)-stilbene.[7][10]
Atom Economy Calculations
The atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Julia-Kocienski Olefination:
-
Desired Product: (E)-Stilbene (C₁₄H₁₂) - MW: 180.25 g/mol [11][12][13]
-
Reactants: Benzaldehyde (C₇H₆O) - MW: 106.12 g/mol ; 1-Phenyl-1H-tetrazol-5-yl methyl sulfone (C₈H₈N₄O₂S) - MW: 240.24 g/mol ; KHMDS (C₆H₁₈KNSi₂) - MW: 199.48 g/mol
-
% Atom Economy = (180.25 / (106.12 + 240.24 + 199.48)) * 100 = 32.4% (Note: For a more favorable comparison, if we consider the base as a reagent that is not incorporated into the final product and is used to deprotonate the sulfone, the atom economy calculation would be based on the aldehyde and the sulfone. This would result in a higher value. However, for a strict calculation including all reactants, the base is included.)
Ramberg-Bäcklund Reaction (Representative Example):
-
Desired Product: (E)-Stilbene (C₁₄H₁₂) - MW: 180.25 g/mol
-
Reactants: Dibenzyl sulfone (C₁₄H₁₄O₂S) - MW: 246.33 g/mol ; Carbon tetrachloride (CCl₄) - MW: 153.82 g/mol ; Potassium tert-butoxide (C₄H₉KO) - MW: 112.21 g/mol
-
% Atom Economy = (180.25 / (246.33 + 153.82 + 112.21)) * 100 = 35.2%
Wittig Reaction:
-
Desired Product: (E)-Stilbene (C₁₄H₁₂) - MW: 180.25 g/mol
-
Reactants: Benzyltriphenylphosphonium chloride (C₂₅H₂₂ClP) - MW: 388.87 g/mol ; Benzaldehyde (C₇H₆O) - MW: 106.12 g/mol ; Sodium hydroxide (NaOH) - MW: 40.00 g/mol
-
% Atom Economy = (180.25 / (388.87 + 106.12 + 40.00)) * 100 = 33.7%
(Note: The atom economy for the Wittig reaction is notoriously low due to the formation of the high molecular weight triphenylphosphine oxide byproduct.)[14]
Conclusion
This comparative guide highlights the importance of evaluating atom economy in the selection of synthetic methodologies. While the Wittig reaction is a powerful and versatile tool for alkene synthesis, its poor atom economy is a significant drawback from a green chemistry perspective. The Julia-Kocienski olefination and the Ramberg-Bäcklund reaction, both utilizing sulfone-based reagents, offer viable alternatives with improved atom economies.
The Julia-Kocienski olefination, in particular, presents a highly attractive option due to its mild reaction conditions, high stereoselectivity for (E)-alkenes, and one-pot procedure.[1][15] The Ramberg-Bäcklund reaction also demonstrates a better atom economy than the Wittig reaction and is particularly useful for the synthesis of sterically hindered or strained alkenes.[4][5]
By providing quantitative data, detailed experimental protocols, and clear visual representations of the reaction workflows, this guide aims to empower researchers to make more informed and sustainable choices in their synthetic endeavors. The continued development and adoption of atom-economical reactions will be crucial in advancing the principles of green chemistry and minimizing the environmental impact of chemical synthesis.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. preprints.org [preprints.org]
- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 5. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 6. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. juliethahn.com [juliethahn.com]
- 10. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 11. trans-Stilbene for synthesis 103-30-0 [sigmaaldrich.com]
- 12. Stilbene | C14H12 | CID 11502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-p-Toluenesulfonyl-3-sulfolene
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-p-Toluenesulfonyl-3-sulfolene. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are required to protect against dust and splashes.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[3][4] |
| Lab Coat/Gown | A long-sleeved lab coat or a chemical-resistant gown should be worn to protect the body.[6] Gowns should close in the back. | |
| Full Body Protection | For large quantities or in case of a spill, "bunny suit" coveralls that offer head-to-toe protection may be necessary.[6] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when handling the powder outside of a chemical fume hood or if dust is generated.[7] An N95 or higher-rated respirator is recommended.[8] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
2. Handling and Use:
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.[1][3] Use a spatula for transfers.
-
Reactions: If the compound is to be used in a reaction, add it slowly to the reaction vessel. Be aware of potential moisture sensitivity.[2]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
4. Spill Management:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.[9] Use absorbent paper dampened with water to clean the area.[9]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the material and place it in a suitable container for disposal.[2] Avoid creating dust.
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[4] Do not mix with other waste.[4] Follow all local, regional, and national hazardous waste regulations.[5]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[4]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cpchem.com [cpchem.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. gerpac.eu [gerpac.eu]
- 9. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
